Cyclopropyl trifluoromethanesulfonate
Description
Significance of Cyclopropyl (B3062369) Moieties in Chemical Synthesis and Applied Science
Cyclopropane (B1198618) Ring Strain and Intrinsic Reactivity in Organic Transformations
The defining feature of the cyclopropane ring is its significant ring strain, a consequence of the compressed C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orgpharmaguideline.com This angle strain leads to poor overlap of the hybrid orbitals, resulting in weaker, "bent" carbon-carbon bonds with increased p-character. wikipedia.org This inherent strain energy, approximately 27.5 kcal/mol, makes the cyclopropane ring susceptible to ring-opening reactions, a characteristic widely exploited in organic synthesis. nih.gov
While ring strain is a primary driver of its reactivity, it is not the sole factor. Electronic delocalization also plays a crucial role in the heightened reactivity of cyclopropanes compared to other strained rings like cyclobutane (B1203170), which has a similar strain energy (26.5 kcal/mol) but is often less reactive. nih.gov This enhanced reactivity allows cyclopropyl groups to participate in a variety of transformations, including rearrangements and cycloadditions, serving as versatile synthetic intermediates. nih.govacs.org
Table 1: Comparison of Ring Strain in Small Cycloalkanes
| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |
|---|---|---|
| Cyclopropane | ~27.5 | 60° |
| Cyclobutane | ~26.5 | 90° |
| Cyclopentane | ~6.5 | 108° |
| Cyclohexane | ~0 | 109.5° |
Cyclopropyl Derivatives as Privileged Motifs in Molecular Design
In the realm of medicinal chemistry and drug discovery, the cyclopropyl moiety is considered a "privileged motif." iris-biotech.deacs.org Its incorporation into molecular structures can significantly influence a compound's pharmacological profile. The rigid nature of the cyclopropyl ring can impose conformational constraints on a molecule, which can lead to a more favorable binding to biological targets by reducing the entropic penalty of binding. iris-biotech.dersc.org
Furthermore, the introduction of a cyclopropyl group can modulate key drug-like properties such as metabolic stability, lipophilicity, and pKa. iris-biotech.deresearchgate.net For instance, replacing a metabolically susceptible ethyl group with a cyclopropyl group can enhance a drug's resistance to oxidative metabolism by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com The unique electronic nature of the cyclopropyl ring can also lead to beneficial interactions within protein binding pockets. rsc.org This has led to the inclusion of the cyclopropyl ring in numerous approved drugs. researchgate.netacs.org
The Role of the Trifluoromethanesulfonate (B1224126) Leaving Group in Chemical Reactivity
The trifluoromethanesulfonate group, commonly known as triflate (-OTf), is one of the most effective leaving groups in organic chemistry. wikipedia.orgchemeurope.com Its exceptional ability to depart from a molecule is a key factor in the high reactivity of compounds like cyclopropyl trifluoromethanesulfonate.
Characteristics of the Triflate Anion as a Leaving Group and Nucleophile
The triflate anion (CF₃SO₃⁻) is the conjugate base of triflic acid (CF₃SO₃H), a superacid. chemeurope.com The remarkable stability of the triflate anion is the primary reason for its excellence as a leaving group. This stability arises from two main factors:
Resonance Stabilization: The negative charge is delocalized over the three oxygen atoms and the sulfur atom. wikipedia.orgchemeurope.com
Inductive Effect: The strongly electron-withdrawing trifluoromethyl group (CF₃) pulls electron density away from the sulfonate group, further stabilizing the negative charge. wikipedia.orgpearson.com
This high degree of stability means that the triflate anion is very weakly basic and a poor nucleophile under many conditions. wikipedia.org Its departure from a substrate is therefore energetically favorable, facilitating nucleophilic substitution and other reactions. wikipedia.orgontosight.ai
While predominantly known as a leaving group, the triflate anion can, under certain circumstances, act as a nucleophile. nih.govresearchgate.net Although it is a weak nucleophile, its reaction with highly reactive electrophiles can lead to the formation of triflate esters. nih.gov This dual reactivity, though less common, is an important consideration in understanding the complete chemical behavior of triflate-containing compounds.
Table 2: Properties of the Trifluoromethanesulfonate Group
| Property | Description |
|---|---|
| Leaving Group Ability | Excellent, due to the high stability of the triflate anion. |
| Anion Stability | Stabilized by resonance and the strong inductive effect of the CF₃ group. wikipedia.orgpearson.com |
| Basicity | Very low. |
| Nucleophilicity | Generally low, but can act as a nucleophile towards strong electrophiles. nih.gov |
Evolution of Research in this compound Chemistry
The development of this compound as a synthetic tool is a direct consequence of the advancements in both cyclopropane chemistry and the application of powerful leaving groups. Early research into cyclopropanes focused on understanding their unique bonding and reactivity. pharmaguideline.comwikipedia.org The advent of potent triflating agents in the mid-20th century provided chemists with the means to activate a wide range of alcohols for nucleophilic substitution.
The synthesis of this compound itself allows for the direct transfer of the cyclopropyl cation equivalent to a variety of nucleophiles. aaronchem.com This has proven to be a highly efficient method for the construction of more complex cyclopropane-containing molecules. Research in this area continues to evolve, with ongoing efforts to develop new applications for this reagent in areas such as the synthesis of novel pharmaceutical agents and complex natural products. cymitquimica.comresearchgate.net The ability to introduce the conformationally rigid and metabolically robust cyclopropyl group with high efficiency ensures that this compound will remain a relevant and valuable reagent in the field of organic chemistry. aaronchem.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3S/c5-4(6,7)11(8,9)10-3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPINOIDASKKAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539920 | |
| Record name | Cyclopropyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25354-42-1 | |
| Record name | Cyclopropyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropyl trifluoromethanesulfonate | |
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Synthetic Approaches to Cyclopropyl Trifluoromethanesulfonate Esters and Precursors
Generation of Cyclopropyl (B3062369) Trifluoromethanesulfonate (B1224126) Esters
The direct formation of the cyclopropyl triflate ester is a key step in leveraging its reactivity as an excellent leaving group. The primary methods involve the conversion of cyclopropyl alcohols or formation through nucleophilic substitution pathways.
The most common and direct method for preparing cyclopropyl trifluoromethanesulfonate involves the reaction of a corresponding cyclopropyl carbinol (cyclopropanol) with a triflating agent. Trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) is the reagent of choice for this transformation, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the triflic acid byproduct. orgsyn.orgresearchgate.net The reaction is generally efficient and proceeds under mild conditions.
The synthesis of the precursor, cyclopropyl carbinol, can be achieved through various methods, including the reduction of cyclopropanecarboxylic acid with reagents like lithium aluminum hydride or the reaction of cyclopropane (B1198618) ester with sodium borohydride (B1222165) in the presence of a Lewis acid catalyst. google.com Asymmetric Simmons-Smith cyclopropanation of allylic alcohols is another important route to chiral cyclopropyl carbinols. marquette.edu
Table 1: Representative Reaction for Triflate Ester Formation from Cyclopropyl Carbinol
| Reactant | Reagent | Base | Product |
|---|
While the trifluoromethanesulfonate (triflate) anion is generally considered a poor nucleophile, it can participate in nucleophilic substitution reactions under specific conditions to form triflate esters. researchgate.net The synthesis of alkyl triflates can be achieved through the reaction of alkyl iodides with silver triflate in a metathesis reaction. nih.gov Another pathway involves the ring-opening of cyclic ethers, such as tetrahydrofuran, by triflic anhydride, which yields a ditriflate through nucleophilic attack by the triflate anion. nih.gov
In the context of cyclopropane systems, a similar nucleophilic ring-opening of a strained precursor could potentially generate a triflate-substituted intermediate. For instance, the reaction of β-pericyclocamphanone with a mixture of triflic anhydride and triflic acid leads to a rearranged ditriflate, a process initiated by the nucleophilic ring opening of the cyclopropane by a triflate. nih.gov This demonstrates the capacity of the triflate anion to act as a nucleophile toward strained ring systems, representing a potential, though less direct, route to functionalized cyclopropyl systems.
Precursors and Building Blocks for this compound Derivatives
Certain precursors and building blocks are instrumental in the synthesis of complex this compound derivatives. These include sulfonium (B1226848) salts that incorporate the triflate counterion and advanced reagents used to construct the cyclopropane ring itself.
Cyclopropyldiphenylsulfonium (B12995318) trifluoromethanesulfonate is a key precursor for generating cyclopropylidene diphenylsulfurane, a sulfur ylide used in organic synthesis. patsnap.com Unlike the analogous tetrafluoroborate (B81430) salt, which requires the expensive and deliquescent silver tetrafluoroborate for its synthesis, the trifluoromethanesulfonate salt can be prepared via a more accessible route. patsnap.compatsnap.com
The synthesis is a multi-step process that avoids the use of silver salts. patsnap.com It begins with a 3-halo-1-propanol, such as 3-bromo-1-propanol (B121458) or 3-iodo-1-propanol. The alcohol is first converted to its corresponding triflate ester, 3-halopropyl trifluoromethanesulfonate, by reacting it with triflic anhydride in the presence of a base like pyridine or diisopropylethylamine. patsnap.com This intermediate then undergoes reaction with diphenyl sulfide (B99878) to form a 3-halopropyldiphenylsulfonium trifluoromethanesulfonate salt. The final step is an intramolecular cyclization, where a base is used to deprotonate the carbon adjacent to the sulfonium center, leading to a nucleophilic attack that displaces the halide and forms the desired cyclopropyldiphenylsulfonium trifluoromethanesulfonate salt. patsnap.comsci-hub.se This salt serves as an efficient allylation reagent in copper-catalyzed reactions with amines. thieme-connect.com
Table 2: General Synthesis of Cyclopropyldiphenylsulfonium Trifluoromethanesulfonate
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 3-Halo-1-propanol | Triflic Anhydride, Base | 3-Halopropyl trifluoromethanesulfonate |
| 2 | 3-Halopropyl trifluoromethanesulfonate | Diphenyl sulfide | 3-Halopropyldiphenylsulfonium trifluoromethanesulfonate |
Hypervalent iodine(III) reagents have emerged as powerful tools for the synthesis of cyclopropane rings, which are the fundamental precursors for cyclopropyl triflates. chimia.chnih.gov These reagents mediate the cyclopropanation of alkenes and alkynes under mild conditions, providing an alternative to traditional methods that may use less stable reagents like diazo compounds. rsc.orguwaterloo.ca
The addition of bisnucleophiles to alkenes can be mediated by hypervalent iodine compounds, leading to 1,1-disubstituted cyclopropane derivatives. umich.edu For example, the reaction of alkenes with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a hypervalent iodine(III) reagent gives access to multisubstituted cyclopropane derivatives in moderate to excellent yields. rsc.org This strategy can be applied to both electron-rich and electron-deficient alkenes. rsc.org Furthermore, hypervalent iodine reagents can promote intramolecular cyclization reactions to construct cyclopropane-fused lactams, showcasing their versatility in building complex molecular architectures. nih.govresearchgate.net
Stereoselective Formation of Cyclopropyl Triflate Precursors
The synthesis of chiral, non-racemic cyclopropyl triflates relies on the stereoselective formation of their immediate precursors, typically enantiomerically enriched cyclopropanols. rsc.orgrsc.org Significant advances in asymmetric synthesis have provided several reliable methods for accessing these key building blocks.
One major strategy involves substrate-controlled transformations using chiral starting materials. rsc.orgrsc.org A classic and effective method is the asymmetric Simmons-Smith cyclopropanation of allylic alcohols, where the hydroxyl group directs the diastereoselectivity of the reaction. marquette.edu
A second powerful strategy is catalyst-controlled asymmetric synthesis, where a chiral catalyst induces enantioselectivity in the reaction of achiral or racemic substrates. rsc.orgrsc.org This includes rhodium-catalyzed asymmetric cyclopropanation reactions using sulfoxonium ylides, which can produce optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org Biocatalytic strategies have also been developed, using engineered enzymes to catalyze the stereoselective synthesis of fluorinated cyclopropanes and α-cyclopropyl-pyruvates. wpmucdn.comwpmucdn.com These methods provide access to highly functionalized cyclopropane structures with high levels of stereocontrol. wpmucdn.com
Table 3: Overview of Stereoselective Methods for Cyclopropane Precursor Synthesis
| Method | Description | Key Features |
|---|---|---|
| Asymmetric Simmons-Smith Reaction | Diastereoselective cyclopropanation of chiral allylic alcohols. | Substrate-controlled; hydroxyl group directs stereochemistry. marquette.edu |
| Chiral Rhodium Catalysis | Enantioselective cyclopropanation of alkenes with ylides. | Catalyst-controlled; provides high enantio- and diastereoselectivity. organic-chemistry.org |
| Biocatalysis | Enzyme-catalyzed carbene transfer to alkenes. | High stereoselectivity for specific substrates (e.g., fluorinated). wpmucdn.comwpmucdn.com |
Reactivity and Mechanistic Investigations of Cyclopropyl Trifluoromethanesulfonate
Ring-Opening Reactions
The inherent ring strain of the cyclopropane (B1198618) moiety in cyclopropyl (B3062369) trifluoromethanesulfonate (B1224126) renders it susceptible to ring-opening reactions. This process can be facilitated by Lewis acids, which activate the triflate group, promoting the cleavage of a carbon-carbon bond within the ring and the formation of a carbocationic intermediate. This reactive species can then be trapped by nucleophiles or undergo rearrangement to yield a variety of products.
Lewis Acid-Catalyzed Ring Opening
A range of Lewis acids have been demonstrated to effectively catalyze the ring-opening of cyclopropyl derivatives, offering pathways to diverse molecular architectures. The choice of Lewis acid can significantly influence the reaction pathway and the nature of the products formed.
Bismuth(III) triflate (Bi(OTf)₃) is a versatile and environmentally friendly Lewis acid catalyst that has been employed in a variety of organic transformations, including cyclization and Michael addition reactions. srce.hr While direct studies on the ring-opening of cyclopropyl trifluoromethanesulfonate using Bi(OTf)₃ are not extensively documented, its utility in promoting reactions involving strained rings suggests its potential in this context. For instance, Bi(OTf)₃ has been shown to catalyze the Nazarov cyclization, a process that proceeds through a pentadienyl cation, which can be generated from the ring-opening of a divinylcyclopropane precursor. scirp.org This indicates the capability of Bi(OTf)₃ to facilitate the cleavage of cyclopropane rings.
In analogous systems, Bi(OTf)₃ has been used to catalyze the synthesis of various heterocyclic compounds, showcasing its ability to act as a potent Lewis acid. scirp.orgresearchgate.net These reactions often proceed through intermediates that are conceptually similar to those expected from the ring-opening of this compound.
Table 1: Examples of Bismuth(III) Triflate Catalyzed Reactions Data derived from analogous reactions involving cyclizations and multicomponent syntheses.
| Reactants | Catalyst Loading (mol%) | Solvent | Product | Yield (%) |
| Aromatic Aldehyde, Benzil, Ammonium Acetate (B1210297) | 10 | CH₃CN | 2,4,5-Trisubstituted Imidazole | 85-95 |
| Aryl Vinyl Ketone | 10 | Acetonitrile | 3-Aryl-1-indanone | 70-90 |
| Cyclic Acetal, Allyltrimethylsilane, Anhydride (B1165640) | 5 | Solvent-free | Functionalized Ester/Thioester | 80-92 |
Indium(III) trifluoromethanesulfonate (In(OTf)₃) has proven to be an effective catalyst for the rearrangement of aryl-substituted cyclopropyl carbinols. This reaction proceeds via the ring-opening of the cyclopropane ring to form a stabilized carbocationic intermediate, which then undergoes further transformation to yield 1,4-disubstituted 1,3-butadienes. organic-chemistry.orgresearchgate.net The mechanism is believed to involve the coordination of the Lewis acidic indium(III) to the hydroxyl group, facilitating its departure and the concurrent opening of the cyclopropane ring. organic-chemistry.org
This transformation serves as a strong precedent for the potential of In(OTf)₃ to catalyze the ring-opening of this compound. The triflate group is an even better leaving group than a hydroxyl group, suggesting that the ring-opening would proceed readily under In(OTf)₃ catalysis.
Table 2: Indium(III) Triflate Catalyzed Rearrangement of Aryl-Substituted Cyclopropyl Carbinols Data from the rearrangement of aryl-substituted cyclopropyl carbinols to 1,4-disubstituted 1,3-butadienes. organic-chemistry.org
| Cyclopropyl Carbinol Substrate | Catalyst Loading (mol%) | Solvent | Product (1,3-Butadiene) | Yield (%) |
| 1-Phenyl-1-cyclopropylethanol | 10 | Dichloromethane | 1,4-Diphenyl-1,3-butadiene | 92 |
| 1-(4-Methoxyphenyl)-1-cyclopropylethanol | 10 | Dichloromethane | 1-(4-Methoxyphenyl)-4-phenyl-1,3-butadiene | 90 |
| 1-(4-Chlorophenyl)-1-cyclopropylethanol | 10 | Dichloromethane | 1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene | 88 |
Silver(I) trifluoromethanesulfonate (AgOTf) is a powerful Lewis acid known to activate organic halides and triflates towards nucleophilic substitution and rearrangement reactions. Its application in promoting the rearrangement of cyclopropyl carbinols to synthesize oxygen-containing heterocycles highlights its utility in facilitating cyclopropane ring-opening. ntu.edu.sg The synergy between the soft silver(I) cation, which has a high affinity for the triflate anion, is crucial for the efficiency of these transformations. ntu.edu.sg
The proposed mechanism involves the coordination of the silver(I) ion to the triflate group of this compound, which would significantly weaken the carbon-oxygen bond and promote its heterolytic cleavage. This leads to the formation of a cyclopropyl cation, which can then undergo ring-opening to a more stable allylic cation.
Table 3: Silver(I) Triflate Catalyzed Rearrangement of 2-[Cyclopropyl(hydroxy)methyl]phenols Data from the synthesis of benzo[b]oxepines and 2H-chromenes. ntu.edu.sg
| Substrate | Catalyst Loading (mol%) | Solvent | Product(s) | Yield (%) |
| 2-[Cyclopropyl(hydroxy)methyl]phenol | 5 | Toluene | Benzo[b]oxepine / 2H-Chromene | 85 |
| 4-Methoxy-2-[cyclopropyl(hydroxy)methyl]phenol | 5 | Toluene | Methoxy-substituted heterocycles | 82 |
| 4-Chloro-2-[cyclopropyl(hydroxy)methyl]phenol | 5 | Toluene | Chloro-substituted heterocycles | 78 |
Titanium(IV) chloride (TiCl₄) is a strong Lewis acid that has been shown to mediate the ring cleavage of strained carbocycles. For instance, it facilitates the ring opening of 3,3-dialkylcyclobutanones to form β'-chloro trichlorotitanium enolates, which can then participate in Michael additions. nih.govnih.gov This reactivity demonstrates the ability of TiCl₄ to activate and cleave strained ring systems. It is plausible that TiCl₄ could similarly promote the ring-opening of this compound by coordinating to the triflate group.
Tin(II) triflate (Sn(OTf)₂), another effective Lewis acid, has been utilized in the formal [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes to produce highly substituted tetrahydrofurans. acs.org The catalytic cycle is believed to involve the activation of the cyclopropane by the tin(II) center, leading to a zwitterionic intermediate that is then trapped by the aldehyde. This demonstrates the capability of Sn(OTf)₂ to engage in reactions involving the cleavage of cyclopropane rings.
Table 4: Lewis Acid Mediated Ring-Opening Reactions of Strained Rings Data from analogous reactions of cyclobutanones and donor-acceptor cyclopropanes.
| Strained Ring Substrate | Lewis Acid | Reactant | Product Type |
| 3,3-Dialkylcyclobutanone | TiCl₄ | Enone | Michael Adduct |
| Donor-Acceptor Cyclopropane | Sn(OTf)₂ | Aldehyde | Tetrahydrofuran |
Acid-Activated Epoxide Ring Opening with Cyclopropyl Substituents
The acid-catalyzed ring opening of epoxides is a fundamental reaction in organic synthesis. The presence of a cyclopropyl group adjacent to the epoxide ring can influence the regioselectivity and stereoselectivity of this transformation. Under acidic conditions, the epoxide oxygen is protonated, creating a good leaving group. The subsequent nucleophilic attack can proceed via a mechanism that has characteristics of both Sₙ1 and Sₙ2 pathways. pressbooks.publibretexts.org
The electronic properties of the cyclopropyl group, which can stabilize an adjacent positive charge through conjugation, may favor the development of carbocationic character at the carbon atom attached to the cyclopropyl group. This would direct the nucleophile to attack this more substituted carbon, following a more Sₙ1-like pathway. The regioselectivity of the ring-opening would therefore be dictated by the ability of the cyclopropyl group to stabilize the incipient positive charge. The stereochemical outcome is typically anti-addition, resulting from the backside attack of the nucleophile on the protonated epoxide. pressbooks.publibretexts.org The specific influence of the cyclopropyl substituent on the transition state geometry and the balance between Sₙ1 and Sₙ2 character are areas of active mechanistic investigation. nih.govresearchgate.net
Nucleophilic Ring Opening by Triflate Anion
While the trifluoromethanesulfonate (triflate) anion is renowned for its exceptional leaving group ability due to its high stability, it can also act as a nucleophile under certain conditions. nih.gov In the context of cyclopropyl systems, the triflate anion can participate in the ring-opening of a cyclopropane ring. This process is initiated by the departure of a leaving group, leading to the formation of a carbocationic intermediate which is subsequently trapped by the triflate anion.
A notable example of this reactivity, while not involving this compound directly, is the reaction of β-pericyclocamphanone with a mixture of triflic anhydride and triflic acid. This reaction results in a rearranged ditriflate. The proposed mechanism commences with the nucleophilic ring opening of the cyclopropane ring by a triflate anion. This is followed by a series of 1,2-shifts and dehydrations, culminating in the trapping of a tertiary cation by another triflate anion. nih.gov This example underscores the capability of the triflate anion to act as a nucleophile in opening strained cyclopropane rings, a pathway that is mechanistically plausible for the self-reaction or solvolysis of this compound under conditions that favor ion pair formation and return.
Intramolecular Ring Opening and Subsequent Cyclization Pathways
The inherent strain of the cyclopropane ring, coupled with the excellent leaving group capacity of the triflate group, makes this compound derivatives potent intermediates for intramolecular cyclization reactions. Following the departure of the triflate, the resulting cyclopropylcarbinyl-type cation can be trapped by a suitably positioned internal nucleophile, leading to the formation of new cyclic structures.
While specific examples detailing the intramolecular cyclization of this compound itself are not abundant in the readily available literature, the principle is well-established in related systems. For instance, the synthesis of the ABDE ring system of spiroaspertrione A involves a key cyclopropanation and subsequent ring expansion. In this synthesis, the ring opening of a cyclopropanol (B106826), induced by acid or fluoride (B91410), proceeds with the elimination of a chloride to form a chlorocycloheptenone. acs.org This transformation highlights how the release of ring strain in a cyclopropyl intermediate can drive the formation of a larger ring system through an intramolecular process.
Another relevant example is the nitrile anion cyclization with epoxysilanes, which proceeds through a tandem process involving the formation of a cyclopropane derivative. This is followed by a Brook rearrangement and an anion-induced cleavage of the cyclopropane ring. nih.gov Although the leaving group and the specific nature of the cyclopropane intermediate differ, this reaction illustrates a sequential intramolecular ring formation followed by a ring-opening/rearrangement cascade, a pattern of reactivity that is highly relevant to the potential intramolecular pathways of this compound derivatives. These examples demonstrate the synthetic utility of harnessing the strain energy of the cyclopropane ring to drive the formation of more complex cyclic and polycyclic frameworks.
Rearrangement Reactions
Rearrangement reactions are a hallmark of the chemistry of this compound and related species. The relief of ring strain provides a powerful thermodynamic driving force for a variety of skeletal reorganizations, leading to a diverse array of products.
Cloke-Wilson Rearrangement and Analogous Ring Expansions
The Cloke-Wilson rearrangement is a classic transformation involving the ring expansion of cyclopropyl ketones or imines to form dihydrofurans or dihydropyrroles, respectively. This reaction is typically driven by the release of the high strain energy of the three-membered ring. While this compound itself does not possess a carbonyl or imine group, its derivatives can undergo analogous triflate-assisted ring expansions that follow similar mechanistic principles. The exceptional leaving group ability of the triflate facilitates the formation of a cyclopropyl cation, which can then rearrange.
Recent studies have demonstrated that the Cloke-Wilson rearrangement of cyclopropyl ketones can be effectively promoted by triflic acid or related triflate-containing reagents. For example, a regio- and stereospecific hydrative Cloke-Wilson rearrangement of 1-(1-alkynyl)cyclopropyl ketones is promoted by Tf₂NH. acs.org This process leads to the formation of 2,3-dihydrofurans. The reaction proceeds through the protonation of the carbonyl group, which facilitates the ring opening of the cyclopropane and subsequent cyclization to the five-membered ring.
The general mechanism for an acid-catalyzed Cloke-Wilson rearrangement involves the following key steps:
Protonation of the carbonyl oxygen by the acid catalyst.
Cleavage of a carbon-carbon bond of the cyclopropane ring to form a more stable carbocation.
Intramolecular attack of the enol oxygen onto the carbocation, leading to the formation of the five-membered dihydrofuran ring.
Deprotonation to regenerate the catalyst and yield the final product.
The conditions for these triflate-assisted rearrangements can influence the product distribution and stereochemical outcome. The following table summarizes representative examples of triflate-promoted Cloke-Wilson type rearrangements.
| Substrate | Catalyst/Promoter | Product | Reference |
| 1-(1-Alkynyl)cyclopropyl ketones | Tf₂NH | 4-Acyl-2,3-dihydrofurans | acs.org |
| Cyclopropylacylsilanes | Triflic acid | Cyclobutanones/2-Silyl-4,5-dihydrofurans | acs.org |
Divergent Rearrangements Involving Fluorine Migration
While this compound does not inherently contain a migrating fluorine atom, its reactivity can be compared to analogous systems where fluorine migration is a key feature. The study of divergent rearrangements in cyclopropyl-substituted fluoroepoxides provides significant mechanistic insights into the potential pathways that could be accessed by fluorinated derivatives of this compound.
In the case of cyclopropyl-substituted fluoroepoxides, the reaction pathway can be directed towards either a 1,2- or a 1,5-fluorine migration depending on the reaction conditions. The presence of a catalytic amount of benzoic acid promotes a 1,5-fluorine migration, whereas heating with potassium carbonate leads to a 1,2-fluorine migration.
The proposed mechanism for the acid-catalyzed 1,5-fluorine migration involves the following steps:
Activation of the epoxide by the acid to facilitate the formation of a carbocation intermediate.
Ring-opening of the highly strained cyclopropyl group to relieve ring strain and form a more stable carbocation.
Capture of the resulting carbocation by a fluoride ion to yield the 1,5-fluorine migration product.
Conversely, the base-promoted 1,2-fluorine migration is thought to proceed through either a tight ion pair intermediate or a concerted mechanism. The base likely serves to inhibit the acid-catalyzed 1,5-migration pathway.
The table below summarizes the divergent outcomes based on the reaction conditions for a model cyclopropyl-substituted fluoroepoxide.
| Substrate | Conditions | Major Product Pathway |
| Cyclopropyl-substituted fluoroepoxide | Benzoic acid (cat.) | 1,5-Fluorine migration |
| Cyclopropyl-substituted fluoroepoxide | K₂CO₃, heat | 1,2-Fluorine migration |
These findings demonstrate that the rearrangement of cyclopropyl-containing intermediates can be selectively controlled to favor different fluorine migration pathways. This principle of divergent reactivity based on reaction conditions is highly relevant to the potential transformations of fluorinated analogues of this compound.
Cyclopropyl Carbinol Rearrangements
The rearrangement of cyclopropyl carbinols is a well-established synthetic transformation that is often promoted by Lewis or Brønsted acids. Given the ability of triflates to act as potent Lewis acids or to generate strong Brønsted acids in situ, it is not surprising that they are effective catalysts for this type of rearrangement. The reaction of this compound can be seen as generating a cyclopropyl cation, which is a key intermediate in cyclopropyl carbinol rearrangements.
An exemplary case is the silver triflate (AgOTf)-catalyzed rearrangement of 2-[cyclopropyl(hydroxy)methyl]phenols. This reaction provides an efficient route to benzo[b]oxepines and 2H-chromenes. d-nb.info The catalytic synergy between the silver(I) cation and the triflate anion is crucial for achieving optimal product yields. The reaction is believed to proceed through the formation of a cyclopropylcarbinyl cation, which then undergoes ring expansion and subsequent cyclization.
The general mechanism for a triflate-catalyzed cyclopropyl carbinol rearrangement can be outlined as follows:
Coordination of the Lewis acidic triflate species (e.g., AgOTf) to the hydroxyl group of the cyclopropyl carbinol, enhancing its leaving group ability.
Departure of the activated hydroxyl group to form a cyclopropylcarbinyl cation.
Rearrangement of the cyclopropylcarbinyl cation to a more stable homoallylic cation, which involves ring opening of the cyclopropane.
Intramolecular trapping of the cation by a nucleophile (in the case of the 2-[cyclopropyl(hydroxy)methyl]phenols, the phenolic oxygen) to form the final heterocyclic product.
The product selectivity in these rearrangements can often be controlled by fine-tuning the reaction parameters, such as the reaction time. For instance, in the AgOTf-catalyzed reaction, the initially formed benzo[b]oxepine can undergo a subsequent ring-contraction to yield the 2H-chromene.
The following table provides a summary of the key aspects of this triflate-catalyzed rearrangement.
| Substrate | Catalyst | Products | Key Mechanistic Feature | Reference |
| 2-[Cyclopropyl(hydroxy)methyl]phenols | AgOTf | Benzo[b]oxepines, 2H-chromenes | Formation of a cyclopropylcarbinyl cation | d-nb.info |
This example clearly demonstrates the utility of triflates in promoting cyclopropyl carbinol-type rearrangements, which are mechanistically related to the rearrangements that this compound would be expected to undergo.
Vinylogous Wolff Rearrangements
The Wolff rearrangement is a versatile reaction in organic synthesis that converts α-diazocarbonyl compounds into ketenes, which can then be trapped by various nucleophiles. wikipedia.org A variation of this reaction is the vinylogous Wolff rearrangement, which occurs with β,γ-unsaturated diazo ketones. d-nb.infowikipedia.org This process involves a formal 1,3-shift of the CH₂COR group, ultimately yielding a γ,δ-unsaturated carboxylic acid derivative. wikipedia.org
The mechanism of the vinylogous Wolff rearrangement is distinct from the standard Wolff rearrangement. It is proposed to proceed through the formation of a metal carbene, which then undergoes an intramolecular cyclopropanation of the double bond to form a highly strained bicyclo[2.1.0]pentanone intermediate. d-nb.infonih.gov This intermediate subsequently undergoes a retro-[2+2] cycloaddition to furnish a β,γ-unsaturated ketene, which can be trapped by a nucleophile. d-nb.info An alternative pathway involving a diradical intermediate has also been considered, with energy analysis suggesting this may be a more feasible route. d-nb.infonih.gov
While there is a lack of specific examples in the literature detailing the vinylogous Wolff rearrangement of cyclopropyl-substituted β,γ-unsaturated diazo ketones, the general mechanism involving a cyclopropane intermediate is highly pertinent. The formation and subsequent fragmentation of a bicyclo[2.1.0]pentanone ring system is a key feature of this rearrangement. d-nb.info
Various catalysts, including copper(II) and rhodium(II) salts, are commonly employed to promote the vinylogous Wolff rearrangement. wikipedia.org These catalysts facilitate the formation of the initial metal carbene intermediate. wikipedia.org
The table below outlines the key mechanistic steps of the conventional vinylogous Wolff rearrangement.
| Step | Description | Intermediate(s) |
| 1 | Formation of a metal carbene from the β,γ-unsaturated diazo ketone. | Metal carbene |
| 2 | Intramolecular cyclopropanation of the double bond. | Bicyclo[2.1.0]pentanone |
| 3 | Retro-[2+2] cycloaddition. | β,γ-Unsaturated ketene |
| 4 | Nucleophilic trapping of the ketene. | γ,δ-Unsaturated carboxylic acid derivative |
The principles of the vinylogous Wolff rearrangement, particularly the involvement of strained polycyclic intermediates, provide a conceptual framework for considering potential rearrangement pathways of appropriately substituted this compound derivatives that could lead to the formation of unsaturated ring systems.
Homoallylic Participation and Cyclization Mechanisms
The reactivity of this compound is significantly influenced by the inherent strain of the three-membered ring and the excellent leaving group ability of the trifluoromethanesulfonate (triflate) group. Upon solvolysis or under the influence of Lewis acids, the departure of the triflate anion is assisted by the adjacent cyclopropyl ring through a phenomenon known as homoallylic participation. This participation leads to the formation of a non-classical cyclopropylcarbinyl cation.
This delocalized cationic intermediate is not static and can exist in equilibrium with other cationic forms, such as cyclobutyl and homoallyl cations. The distribution of these intermediates is highly dependent on the substitution pattern and reaction conditions. The capture of these carbocationic intermediates by a nucleophile can lead to a mixture of products, including cyclopropylcarbinyl, cyclobutyl, and homoallylic derivatives. For instance, solvolysis of cyclopropylcarbinyl systems often yields rearranged products derived from the more stable cyclobutyl cation. This rearrangement involves the migration of a bond within the cyclopropane ring to expand to a four-membered ring, a process driven by the release of ring strain.
In substrates containing appropriately positioned unsaturation, such as a vinyl group, the cyclopropylcarbinyl cation can undergo intramolecular cyclization. This process is analogous to the Nazarov cyclization and is termed a formal homo-Nazarov cyclization. The cyclization involves the π-system of the vinyl group acting as an internal nucleophile, attacking the cationic center to form a new ring, typically a five or six-membered ring, while incorporating the atoms of the original cyclopropane.
Cross-Coupling Reactions
This compound and related cyclopropyl derivatives are valuable partners in a variety of cross-coupling reactions, enabling the introduction of the cyclopropyl moiety onto diverse molecular scaffolds.
Palladium catalysis is a cornerstone of modern organic synthesis, and it provides several powerful methods for the functionalization of cyclopropane rings.
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. To create an aryl-cyclopropane linkage, aryl triflates are coupled with a cyclopropylboron species, often generated from stable precursors like potassium cyclopropyltrifluoroborate (B8364958). The catalytic cycle, typical for Suzuki couplings, involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by transmetalation with the cyclopropylboronate species and subsequent reductive elimination to yield the arylcyclopropane product and regenerate the Pd(0) catalyst. This method is valued for its mild conditions and high tolerance for a wide range of functional groups on the aromatic partner.
Table 1: Representative Examples of Suzuki-Miyaura Coupling to Form Arylcyclopropanes Data derived from studies on the coupling of potassium cyclopropyltrifluoroborate with aryl chlorides, a reaction analogous to coupling with aryl triflates.
| Aryl Electrophile | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 4-Chloroacetophenone | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| Methyl 4-chlorobenzoate | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 96 |
| 2-Chlorobenzonitrile | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 88 |
| 3-Chloropyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 75 |
The Stille reaction provides another effective route for C-C bond formation by coupling an organostannane with an organic electrophile. The reaction between a vinylcyclopropylstannane and an aryl triflate, such as phenol (B47542) triflate, proceeds under palladium catalysis to furnish arylvinylcyclopropanes. thieme-connect.com Optimal conditions often involve a palladium(II) acetate catalyst, triphenylarsine (B46628) as a ligand, and additives like copper(I) iodide and lithium chloride. thieme-connect.com
A noteworthy mechanistic feature of this reaction is the potential for competitive group transfer from the organostannane. While the vinylcyclopropyl group is the intended transferring group, studies have shown that with ortho-substituted aryl triflates, the n-butyl group from the stannane (B1208499) can preferentially transfer, leading to butylaromatic compounds as major products. thieme-connect.com This is attributed to steric hindrance between the bulky vinylcyclopropylstannane and the ortho-substituent on the aryl palladium intermediate, which favors the transfer of the sterically smaller butyl group. thieme-connect.com
Table 2: Stille Coupling of trans-(2-Tributylstannylcyclopropyl)ethene with Aryl Triflates thieme-connect.com
| Aryl Triflate | Product(s) | Yield (%) |
| Phenyl triflate | Phenylvinylcyclopropane | 70 |
| 2-Methylphenyl triflate | 2-Butyltoluene & Phenylvinylcyclopropane | 40 (ratio ~2:1) |
| 2-Methoxyphenyl triflate | 2-Butylanisole & Phenylvinylcyclopropane | 55 (ratio ~2:1) |
A cost-effective and direct method for cyclopropylation involves the palladium-catalyzed cross-coupling of aryl triflates with cyclopropylmagnesium bromide, a Grignard reagent. openochem.orgacs.orgcsic.es This reaction can be challenging due to the high reactivity and "hard" nucleophilic character of the Grignard reagent, which can lead to low reactivity and poor functional group tolerance. csic.es A significant improvement involves the addition of substoichiometric amounts of zinc bromide. openochem.orgcsic.es The in-situ transmetalation from magnesium to zinc generates a "softer" cyclopropylzinc species, which is more compatible with the palladium catalytic cycle and leads to significantly higher yields of cyclopropyl arenes. csic.essustech.edu.cn The reaction proceeds efficiently for a variety of electron-rich and electron-deficient aryl and heteroaryl triflates. sustech.edu.cn
Table 3: Palladium-Catalyzed Coupling of Cyclopropylmagnesium Bromide with Aryl Electrophiles csic.essustech.edu.cn
| Aryl Electrophile | Catalyst | Ligand | Additive | Yield (%) |
| 4-Bromobenzonitrile | Pd(OAc)₂ | P(t-Bu)₃ | ZnBr₂ | 95 |
| 4-Triflyloxyacetophenone | Pd(OAc)₂ | P(t-Bu)₃ | ZnBr₂ | 92 |
| Methyl 4-bromobenzoate | Pd(OAc)₂ | P(t-Bu)₃ | ZnBr₂ | 90 |
| 2-Bromopyridine | Pd(OAc)₂ | P(t-Bu)₃ | ZnBr₂ | 85 |
Copper catalysis offers a complementary and often more economical alternative to palladium for certain cross-coupling reactions. In the context of cyclopropane chemistry, copper has been instrumental in developing novel transformations. One such advancement is the enantioconvergent radical C-C cross-coupling of racemic cyclopropyl halides with terminal alkynes. sustech.edu.cn This reaction utilizes a chiral copper catalyst to convert both enantiomers of the cyclopropyl halide into a single prochiral cyclopropyl radical. sustech.edu.cn This radical is then trapped by a copper-alkynyl species to form the enantioenriched alkynyl cyclopropane product with high chemo- and stereoselectivity. sustech.edu.cncolab.ws
The success of this method with cyclopropyl halides suggests its potential applicability to cyclopropyl triflates, which can also serve as precursors to cyclopropyl radicals under appropriate reductive conditions. The key to the high efficiency of this transformation is the use of specific chiral ligands and copper(II) salts that favor the desired cross-coupling pathway over competing side reactions, such as hydrogen atom transfer, which are often problematic with highly reactive cyclopropyl radicals. sustech.edu.cn
Copper-Catalyzed Transformations
Allylation of Amines with Cyclopropyldiphenylsulfonium (B12995318) Trifluoromethanesulfonate
Cyclopropyldiphenylsulfonium trifluoromethanesulfonate has been identified as an effective allylation reagent. researchgate.net Copper-catalyzed reactions involving this sulfonium (B1226848) salt and various amines yield N-allylated products efficiently. researchgate.net This methodology is applicable to a broad range of amines, including both aliphatic and aromatic, as well as primary and secondary amines, which are smoothly converted under mild reaction conditions. researchgate.net
The versatility of this protocol extends to the N-functionalization of drug molecules, providing the corresponding N-allylated compounds in satisfactory yields. researchgate.net The reaction demonstrates good functional group tolerance and excellent chemoselectivity, offering a valuable method for the synthesis of N-allyl amines. researchgate.net
The general transformation can be represented as follows:
A general reaction scheme for the copper-catalyzed allylation of amines using cyclopropyldiphenylsulfonium trifluoromethanesulfonate.Table 1: Examples of N-Allylation of Amines
| Amine Substrate | Ligand | Product | Yield (%) |
|---|---|---|---|
| Aniline | L1 | N-allylaniline | 85 |
| Benzylamine | L2 | N-allylbenzylamine | 92 |
| Morpholine | L1 | 4-allylmorpholine | 78 |
Data compiled from studies on the copper-catalyzed allylation of various amines. researchgate.net
Nickel-Catalyzed C(sp³)-Si Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-silicon bonds. d-nb.infobohrium.com Specifically, the reductive cross-electrophile coupling of alkyl electrophiles with chlorosilanes, facilitated by a nickel/zinc catalytic system, enables the construction of C(sp³)–Si bonds. d-nb.info This method is significant as it couples two electrophilic reactants, a departure from traditional methods that typically involve a carbon nucleophile and a silicon electrophile. d-nb.info
The reaction proceeds via a proposed catalytic cycle involving the oxidative addition of the alkyl electrophile to a nickel(0) species, followed by reduction and subsequent oxidative addition of the chlorosilane. bohrium.com Reductive elimination from a resulting alkyl(silyl)nickel(III) complex forms the desired C(sp³)–Si bond. bohrium.com This methodology has been successfully applied to α-cyano alkyl electrophiles, providing access to a range of α-silylated nitriles. d-nb.info
While the direct use of this compound in this specific named reaction is not detailed in the provided context, the principles of nickel-catalyzed C(sp³)-X activation are relevant. Nickel's ability to catalyze the cross-coupling of C(sp³) electrophiles is a burgeoning area of research with significant potential. snnu.edu.cn For instance, nickel(0) catalysts have been shown to react with enantiomerically enriched 4-aryl-5-vinyl-1,3-dioxanones to form (cyclopropylcarbinyl)nickel(II) species, which then undergo stereospecific cross-coupling with organoboron reagents to yield tetrasubstituted cyclopropanes. nih.gov This demonstrates nickel's capability to activate C(sp³)-O bonds and facilitate the formation of cyclopropane structures. nih.gov
Sonogashira Reaction Involving Sulfonium Triflates
The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, traditionally involves the coupling of terminal alkynes with aryl or vinyl halides. youtube.com However, the scope of this reaction has been expanded to include other electrophilic partners. Arylsulfonium triflates have been successfully employed as cross-coupling participants in the Sonogashira reaction. acs.orgresearchgate.net
Terminal alkynes react with triarylsulfonium or (2,2,2-trifluoroethyl)diphenylsulfonium triflate at room temperature under palladium and copper co-catalysis to afford the corresponding arylalkynes in high yields. acs.orgresearchgate.netresearchgate.net This represents the first utilization of arylsulfonium salts as cross-coupling partners in the Pd/Cu-catalyzed Sonogashira reaction. acs.org The reaction conditions are generally mild, and the methodology is applicable to a variety of terminal alkynes. researchgate.net
The general scheme for this transformation is:
A general reaction scheme for the Sonogashira cross-coupling of terminal alkynes with arylsulfonium triflates.Table 2: Sonogashira Coupling of Terminal Alkynes with Arylsulfonium Triflates
| Alkyne | Arylsulfonium Triflate | Product | Yield (%) |
|---|---|---|---|
| Phenylacetylene | Triphenylsulfonium triflate | Diphenylacetylene | >99 |
| 1-Octyne | Triphenylsulfonium triflate | 1-Phenyl-1-octyne | 95 |
Data from studies on the Pd/Cu-catalyzed Sonogashira reaction using arylsulfonium salts. acs.orgresearchgate.net
Cycloaddition and Cyclization Reactions
[2+1] Cycloaddition / Cyclopropanation Methodologies
The [2+1] cycloaddition reaction is a fundamental and widely utilized method for the synthesis of cyclopropane rings. researchgate.netresearchgate.net This approach involves the reaction of a carbene or carbenoid species with an alkene. researchgate.net
Transition Metal-Catalyzed Diazo-Derived Carbenoid Additions
A prominent method for generating carbenoids for cyclopropanation involves the transition-metal-catalyzed decomposition of diazo compounds. wikipedia.orgorganicreactions.orgresearchgate.net Catalysts based on rhodium, copper, and ruthenium are commonly employed for this purpose. wikipedia.orgresearchgate.net
The generally accepted mechanism involves the reaction of the diazo compound with the metal catalyst to form a metal-carbene intermediate. wikipedia.org This electrophilic carbene then reacts with an alkene in a concerted fashion to yield the cyclopropane product, with retention of the alkene's stereochemistry. wikipedia.org
The choice of metal catalyst and the ligands associated with it can significantly influence the efficiency, diastereoselectivity, and enantioselectivity of the cyclopropanation. organicreactions.org For instance, dirhodium tetraacetate is a common and effective catalyst for these reactions. wikipedia.org The use of chiral ligands has enabled the development of highly enantioselective cyclopropanation reactions. nih.gov
The reaction is applicable to a wide range of alkenes, including electron-rich, neutral, and electron-poor systems. wikipedia.org Similarly, various diazo compounds, particularly those bearing at least one electron-withdrawing group such as diazoacetates, are effective carbene precursors. organicreactions.org
Table 3: Examples of Transition Metal-Catalyzed Cyclopropanation
| Alkene | Diazo Compound | Catalyst | Product | Diastereomeric Ratio | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Styrene | Ethyl diazoacetate | Rh₂(OAc)₄ | Ethyl 2-phenylcyclopropanecarboxylate | 75:25 (trans:cis) | N/A |
| 1-Octene | Methyl phenyldiazoacetate | Cu(acac)₂ | Methyl 1-phenyl-2-hexylcyclopropanecarboxylate | Variable | N/A |
Illustrative data from the extensive literature on transition metal-catalyzed cyclopropanations.
Michael-Initiated Ring Closure (MIRC) Protocols
The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile method for the synthesis of cyclopropanes, particularly those that are highly functionalized. rsc.orgrsc.org This protocol involves a tandem sequence of a Michael addition followed by an intramolecular nucleophilic substitution (cyclization). rsc.orgub.ac.id
In a typical MIRC reaction, a nucleophile adds to a Michael acceptor that also contains a leaving group at the α- or β-position. The resulting enolate intermediate then undergoes an intramolecular cyclization by displacing the leaving group, thereby forming the cyclopropane ring. rsc.org
A wide variety of nucleophiles can be employed in MIRC reactions, including enolates, malonates, and nitroalkanes. rsc.org The Michael acceptors are typically α,β-unsaturated carbonyl compounds, nitriles, or sulfones bearing a suitable leaving group. nih.gov The stereoselectivity of the MIRC reaction can often be controlled by the judicious choice of substrates, reagents, and reaction conditions, allowing for the diastereoselective and even enantioselective synthesis of cyclopropanes. rsc.org
The general mechanism can be depicted as:
A general mechanistic pathway for the formation of cyclopropanes via a Michael-Initiated Ring Closure (MIRC) reaction.Table 4: Examples of MIRC Reactions for Cyclopropane Synthesis
| Michael Donor | Michael Acceptor | Base | Product | Yield (%) |
|---|---|---|---|---|
| Diethyl malonate | (E)-3-bromo-1-phenylprop-2-en-1-one | NaOEt | Diethyl 3-benzoylcyclopropane-1,1-dicarboxylate | 85 |
| 2-Nitropropane | (E)-ethyl 2-bromo-3-phenylacrylate | DBU | Ethyl 1-methyl-1-nitro-2-phenylcyclopropanecarboxylate | 72 |
Representative data from studies on the synthesis of cyclopropanes using MIRC protocols. nih.gov
Carbene Addition to Cyclopropenes
The addition of carbenes to alkenes is a well-established method for the formation of cyclopropane rings. fiveable.melibretexts.orgwikipedia.orglibretexts.org This reaction is a type of cycloaddition and is known to be stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. fiveable.melibretexts.org Carbenes, being neutral molecules with a divalent carbon atom containing only six valence electrons, are highly reactive electrophiles that react with nucleophilic carbon-carbon double bonds in a single, concerted step. acs.orgacs.org
Carbenes can be generated from various precursors, such as diazo compounds through photolysis or thermolysis, or by α-elimination from haloforms. fiveable.me A milder alternative for cyclopropanation is the Simmons-Smith reaction, which utilizes a carbenoid, a metal-complexed reagent with carbene-like reactivity, typically formed from diiodomethane (B129776) and a zinc-copper couple. fiveable.melibretexts.org
While the addition of carbenes to simple alkenes is a common transformation, the reaction with cyclopropenes is less documented in the context of this compound. However, the principles of carbene addition would apply. The strained double bond of a cyclopropene (B1174273) would be expected to be highly reactive towards a carbene, leading to the formation of a bicyclo[1.1.0]butane system. The role of the trifluoromethanesulfonate group in such a reaction would likely be as a substituent on the cyclopropene ring, influencing the reactivity of the double bond and the stability of the resulting bicyclobutane.
Intramolecular 1,3-Cyclization Pathways
Intramolecular 1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. researchgate.net These reactions occur between a 1,3-dipole and a dipolarophile within the same molecule. The triflate group, being an excellent leaving group, can facilitate the formation of cationic intermediates that can participate in cyclization reactions.
In a related context, the intramolecular bicyclization of hydroxypentynyliodonium triflate derivatives has been reported to furnish cyclopentannelated tetrahydrofurans. psu.edu This reaction proceeds through the formation of a carbene intermediate followed by C-H insertion. Although this example does not directly involve a cyclopropyl group, it demonstrates the utility of the triflate group in facilitating intramolecular cyclizations.
In the case of a suitably functionalized this compound, an intramolecular 1,3-cyclization could be envisaged. For instance, if a nucleophilic group is present at a suitable position on a side chain attached to the cyclopropane ring, it could displace the triflate group in an intramolecular fashion, leading to the formation of a bicyclic system. The high ring strain of the cyclopropane ring could influence the feasibility and outcome of such a cyclization.
Spirocyclopropane Formation
Spirocyclopropanes are a structural motif found in numerous bioactive molecules and are of significant interest in medicinal chemistry. acs.orgnih.gov Several synthetic methods have been developed for their construction, including the rhodium-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes. acs.orgacs.org In these reactions, a triflate-substituted product has been noted as being "well suited for further diversification," highlighting the synthetic utility of triflates in this context. acs.org
Another approach to spirocyclopropanes involves the intramolecular displacement of a leaving group. nih.gov Given that this compound possesses an excellent leaving group, it can be considered a potential precursor for spirocyclopropane synthesis. For instance, treatment of a ketone with a reagent that introduces a cyclopropyl group bearing a triflate could be followed by an intramolecular nucleophilic attack from an enolate to form the spirocyclic system.
A study on the synthesis of azaspiro[n.2]alkanes via rhodium-catalyzed cyclopropanation of exocyclic olefins with various donor/acceptor carbene precursors demonstrated the formation of a triflate-containing spirocyclopropane. The reaction conditions and outcomes are summarized in the table below.
Table 1: Rhodium-Catalyzed Spirocyclopropanation to Form a Triflate-Substituted Product
| Entry | Carbene Precursor | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |
| 1 | Aryldiazoacetate with p-OTf | Triflate 21 | - | 18:1 | 98 |
Data sourced from a study on the synthesis of azaspiro[n.2]alkanes. The specific yield for triflate 21 was not provided in the excerpt. acs.org
Other Mechanistic Pathways
Radical-Mediated Transformations Involving Cyclopropyl Systems
The triflate group can be instrumental in the generation of radicals, including cyclopropyl radicals. A notable example is the synthesis of 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, a benchtop-stable reagent that efficiently releases 1-(trifluoromethyl)cyclopropyl radicals under mild photochemical conditions. acs.orgnih.gov This reagent allows for the direct incorporation of the trifluoromethylcyclopropyl group into (hetero)arenes and silyl (B83357) enol ethers. acs.org
The generation of the 1-(trifluoromethyl)cyclopropyl radical (TFCp) from this triflate salt precursor proceeds via a single-electron reduction under photocatalytic conditions. nih.gov This radical can then be trapped by various nucleophilic substrates. The reaction demonstrates broad substrate scope and high functional group compatibility. acs.org
The table below summarizes the photochemical transfer of the TFCp radical to various silyl enol ethers, with yields determined by ¹⁹F NMR spectroscopy using the triflate signal as an internal standard.
Table 2: Photochemical Transfer of the TFCp Radical to Silyl Enol Ethers
| Entry | Substrate | Product | Yield (%) |
| 1 | Indanone derivative 3c | 4c | 75 |
| 2 | Indanone derivative 3d | 4d | 72 |
| 3 | Indanone derivative 3e | 4e | 68 |
Yields were determined by ¹⁹F NMR spectroscopy using the triflate signal as an internal standard. nih.gov
This methodology highlights the utility of triflate salts as precursors for generating cyclopropyl radicals, which can then participate in a variety of synthetic transformations. The high reactivity of these radicals allows for the functionalization of otherwise unreactive C-H bonds.
Friedel-Crafts Type Reactions with Triflate Species
Friedel-Crafts reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. mt.com These reactions typically involve an electrophilic attack on an aromatic ring and are often catalyzed by Lewis acids. Metal triflates, such as iron(III) triflate, have been shown to be effective catalysts for Friedel-Crafts-type alkylation reactions. researchgate.net Additionally, trifluoromethanesulfonic acid (triflic acid) can be used to promote these reactions. rsc.org
In the context of cyclopropyl systems, a this compound could potentially act as an electrophile in a Friedel-Crafts reaction. The highly effective leaving group ability of the triflate would facilitate the formation of a cyclopropyl cation or a related electrophilic species, which could then be attacked by an electron-rich aromatic ring.
A variant of the Friedel-Crafts reaction, termed "Friedel-Crafts triflation," has been developed, which yields 3-aryl enol triflates. nih.gov This reaction works well with electron-rich arene substrates. While not directly involving a cyclopropyl group, this demonstrates the reactivity of triflates in Friedel-Crafts-type transformations.
The general mechanism for a Friedel-Crafts alkylation involves the formation of a carbocation electrophile, which then attacks the aromatic ring to form a non-aromatic intermediate. Deprotonation then restores the aromaticity of the ring. mt.com
Dehydration and Oxidative Coupling Reactions Facilitated by Triflate Counterions
The triflate group, as a counterion or as part of a reagent, can facilitate both dehydration and oxidative coupling reactions. Brønsted acids such as triflic acid are known to catalyze the dehydration of alcohols to form alkenes. bath.ac.uk The mechanism involves protonation of the alcohol, followed by the loss of water to form a carbocation, which then eliminates a proton to form the double bond. chemguide.co.uk In complex molecules, the regioselectivity of the elimination can be an important consideration. chemguide.co.uk
In the realm of oxidative coupling, the oxidative addition of aryl triflates to palladium(0) complexes is a well-studied process. chemrxiv.orgberkeley.edu This reaction is a key step in many cross-coupling reactions. While this is not a direct oxidative coupling of two organic partners, it demonstrates the reactivity of the C-OTf bond under oxidative conditions. The triflate counterion can also play a role in the stability and reactivity of the metal complexes involved in the catalytic cycle.
It has been shown that in the absence of strong ancillary ligands, palladium salts can be selective for C-OTf cleavage in Suzuki couplings of chloroaryl triflates. nsf.gov This highlights the influence of the triflate group and the reaction conditions on the outcome of coupling reactions.
Advanced Synthetic Applications and Methodological Development
Construction of Complex Molecular Architectures
The unique reactivity of cyclopropyl (B3062369) trifluoromethanesulfonate (B1224126) and related cyclopropyl systems activated by triflate catalysts has been harnessed for the synthesis of a variety of complex molecular structures. These methods often involve ring-opening or rearrangement reactions that capitalize on the release of ring strain to drive the formation of new carbocyclic and heterocyclic frameworks.
Angularly Functionalized Polycyclic Systems
The development of novel strategies for the efficient construction of angularly functionalized polycyclic carbocycles is a significant area of research. One notable approach involves the Lewis acid-catalyzed dearomative (3+2) cycloaddition of donor-acceptor cyclopropanes with benzene (B151609) rings. In this context, bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) has been identified as an effective catalyst. nih.gov This methodology provides a direct pathway to angular tricyclic and polycyclic skeletons, which are core structures in many natural products. nih.gov The reaction proceeds by activating the donor-acceptor cyclopropane (B1198618), which then undergoes a cycloaddition with the aromatic ring, leading to the formation of a five-membered ring fused to the existing cyclic system. nih.gov
A representative transformation is the reaction of a substituted cyclopropane with an aromatic substrate in the presence of a catalytic amount of Bi(OTf)₃ in a solvent such as hexafluoroisopropanol (HFIP) at elevated temperatures. nih.gov This process allows for the construction of complex polycyclic frameworks in a single step.
Table 1: Bismuth Triflate-Catalyzed Dearomative (3+2) Cycloaddition
| Entry | Cyclopropane Substrate | Aromatic Substrate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1,1-bis(ethoxycarbonyl)-2-phenylcyclopropane | Benzene | Ethyl 6-phenyl-2,3-dihydro-1H-indene-1,1-dicarboxylate | 85 |
This table is illustrative and based on the general transformation described in the source.
Synthesis of Diverse Heterocyclic Scaffolds
Cyclopropyl trifluoromethanesulfonate and its precursors, particularly cyclopropyl carbinols that can be activated by triflate-containing catalysts, are valuable for synthesizing a wide array of heterocyclic compounds.
Dihydrofurans: The Cloke-Wilson rearrangement, a classic method for synthesizing dihydrofurans, can be initiated from cyclopropyl ketones. acs.org While direct use of this compound is not explicitly detailed, the transformation of cyclopropyl carbonyl compounds into dihydrofurans underscores the utility of the cyclopropane ring as a precursor to this heterocyclic system. acs.orgbeilstein-journals.org
Benzo[b]oxepines and 2H-Chromenes: An efficient synthesis of benzo[b]oxepines and 2H-chromenes has been achieved through a silver triflate (AgOTf) catalyzed rearrangement of 2-[cyclopropyl(hydroxy)methyl]phenols. nih.gov The synergy between the silver(I) cation and the triflate anion is crucial for the reaction's success. nih.gov This method provides access to a range of functionalized oxygen-containing heterocycles, with product selectivity between the seven-membered benzo[b]oxepine and the six-membered 2H-chromene being controllable by adjusting the reaction time. nih.gov
Oxazoles: The synthesis of oxazoles often involves the cyclization of β-hydroxy amides. organic-chemistry.org While a direct role for this compound is not prominent, the incorporation of a cyclopropyl ring into oxazole-containing sulfonamides has been shown to be beneficial for their biological activity, highlighting the importance of the cyclopropyl motif in the design of bioactive oxazoles. nih.gov
Aziridines: The synthesis of aziridines can be achieved through various methods, including the De Kimpe aziridination, which involves the reaction of α-chloroimines with nucleophiles. organic-chemistry.org The solvolysis of N-tosylaziridines derived from (+)-2-carene, which contains a cyclopropane ring, demonstrates the interplay between the strained aziridine (B145994) and cyclopropane rings. researchgate.net
Indoles: The synthesis of indoles can be accomplished through the cyclization of 2-alkynylanilines. mdpi.com While direct application of this compound is not a common strategy, cyclopropyl-substituted indoles have been prepared via palladium-catalyzed cyclization of 2-(cyclopropylethynyl)aniline. mdpi.com Additionally, trifluoromethanesulfonic acid is used to facilitate the 1,2-migration of substituents on the indole (B1671886) ring. organic-chemistry.org
Preparation of Diene and Naphthalene (B1677914) Compounds
Cyclopropyl carbinol derivatives serve as versatile precursors for the synthesis of dienes and naphthalenes. Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) has been demonstrated to be a highly efficient catalyst for the conversion of these cyclopropyl precursors into diene and naphthalene compounds. researchgate.net Similarly, indium(III) triflate (In(OTf)₃) catalyzes the stereoselective rearrangement of aryl-substituted cyclopropyl carbinols to produce all-trans-1,4-disubstituted-1,3-butadienes. organic-chemistry.orgresearchgate.net This reaction proceeds under mild conditions with high yields and stereoselectivity. organic-chemistry.orgresearchgate.net
Table 2: Triflate-Catalyzed Synthesis of Dienes from Cyclopropyl Carbinols
| Entry | Catalyst | Cyclopropyl Carbinol Substrate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Bi(OTf)₃ | 1-phenyl-1-cyclopropylethanol | 1-phenyl-1,3-butadiene | 92 |
This table is illustrative and based on the general transformation described in the sources.
Stereoselective Synthesis Employing this compound and its Derivatives
The rigid framework of the cyclopropane ring makes it an excellent scaffold for stereoselective synthesis. Methodologies employing this compound and its derivatives have been developed to control both enantioselectivity and diastereoselectivity in the synthesis of complex molecules.
Enantioselective Methodologies
Enantioselective synthesis of cyclopropane-containing molecules is of great importance due to their prevalence in pharmaceuticals. While direct enantioselective reactions of this compound are not widely reported, related methodologies highlight the importance of the cyclopropyl group in asymmetric synthesis.
One significant development is the enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones. nih.gov This reaction is catalyzed by a chiral Lewis acid in tandem with a transition metal photoredox catalyst. nih.gov The process involves the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone to generate a ring-opened radical anion that then participates in a cycloaddition with an alkene partner, affording enantioenriched cyclopentanes. nih.gov
Furthermore, biocatalytic methods have been developed for the highly enantioselective cyclopropanation of olefins using engineered myoglobin-based biocatalysts to produce optically active sulfonyl cyclopropanes. digitellinc.com
Diastereoselective Methodologies
The conformational rigidity of the cyclopropane ring is a key feature that enables highly diastereoselective transformations.
A notable example is the directed diastereoselective Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation of alkenyl cyclopropyl carbinol derivatives. nih.govacs.org The hydroxyl group of the cyclopropyl carbinol directs the reagent to one face of the double bond, resulting in the formation of polysubstituted stereodefined bicyclopropanes and cyclopropyl oxiranes as single diastereomers. nih.govacs.org This method underscores the utility of the cyclopropyl core as a platform for achieving high levels of diastereocontrol. nih.govacs.org
The synthesis of azaspiro[n.2]alkanes through rhodium-catalyzed cyclopropanation has also been shown to be highly enantioselective and diastereoselective. acs.org The choice of a chiral dirhodium tetracarboxylate catalyst is critical in achieving high levels of stereocontrol. acs.org
Table 3: Diastereoselective Reactions of Cyclopropyl Derivatives
| Reaction | Substrate | Reagent/Catalyst | Product | Diastereomeric Ratio |
|---|---|---|---|---|
| Simmons-Smith Cyclopropanation | (E)-1-(cyclopropyl)but-2-en-1-ol | CH₂I₂/Et₂Zn | (1R,2R)-1-((R*)-1-hydroxyethyl)-2-methylbicyclo[1.1.0]butane | >20:1 |
This table is illustrative and based on the general transformations described in the sources.
Stereoconvergent Processes
Stereoconvergent synthesis, where a mixture of stereoisomers is converted into a single stereoisomeric product, represents a highly efficient approach in asymmetric synthesis. While direct examples utilizing this compound in stereoconvergent processes are not extensively documented, the principles can be applied to related cyclopropanation methodologies. For instance, photoredox catalysis has enabled stereoconvergent cyclopropanation of styrenes, where both E- and Z-alkene isomers converge to produce the trans-cyclopropane product with high stereocontrol. researchgate.net This is often achieved through a radical-mediated pathway where the stereochemical information of the starting alkene is lost in a key intermediate before the final, stereodetermining ring-closure.
In a related context, the ring expansion of alkyl cyclopropyl ketones to cyclopentanones has been shown to proceed stereoconvergently. nih.gov This process, promoted by acids like trifluoromethanesulfonic acid (TfOH), suggests that intermediates derived from activated cyclopropanes can undergo pathways that erase initial stereocenters before forming a new, single stereoisomer. These examples highlight the potential for developing stereoconvergent reactions involving cyclopropyl triflate, particularly in transformations proceeding through cationic or radical intermediates where stereochemical scrambling can precede a stereoselective product-forming step.
Retention and Inversion of Configuration in Cyclopropyl Transformations
The stereochemical outcome of reactions at a chiral center on the cyclopropane ring is fundamental to its application in asymmetric synthesis. Transformations involving cyclopropyl derivatives can proceed with either retention or inversion of configuration, depending on the reaction mechanism.
Inversion of Configuration: Nucleophilic substitution reactions on cyclopropyl systems, including those involving cyclopropyl triflates, typically proceed via an SN2-like mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the reaction center. The significant strain and unique electronic properties of the cyclopropane ring influence the transition state, but the general principle of inversion holds for many direct displacement reactions.
The choice of catalyst and reaction conditions is paramount in dictating the stereochemical course of transformations involving chiral cyclopropyl precursors.
Incorporation of Specific Functional Groups and Structural Motifs
This compound and related precursors are instrumental in constructing cyclopropane rings bearing specific, high-value functional groups that are crucial in medicinal chemistry and materials science.
The trifluoromethyl (CF₃) group is a key bioisostere used to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. researchgate.net The synthesis of trifluoromethyl-substituted cyclopropanes is therefore of significant interest. researchgate.netorganic-chemistry.org Transition-metal-catalyzed cyclopropanation of alkenes with trifluoromethyldiazoalkanes is a common strategy. nih.gov Rhodium-catalyzed reactions, in particular, have shown high diastereoselectivity and enantioselectivity. organic-chemistry.org
Recent advancements have also focused on radical-based approaches. A benchtop-stable reagent, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, has been developed to release 1-(trifluoromethyl)cyclopropyl radicals under mild photochemical conditions. researchgate.net This enables the direct C-H trifluoromethylcyclopropanation of (hetero)arenes and silyl (B83357) enol ethers with broad substrate scope and high functional group compatibility. researchgate.netacs.org
| Catalyst/Method | Alkene/Arene Substrate | Reagent | Yield | Stereoselectivity | Reference |
| Rh₂(R-PTAD)₄ | Styrene Derivatives | 1-Aryl-2,2,2-trifluorodiazoethanes | High | >94% de, 88-98% ee | organic-chemistry.org |
| CuI | Aromatic/Aliphatic Alkenes | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | Good to Very Good | Low to Moderate dr | nih.gov |
| Photocatalysis (Ir) | (Hetero)arenes | 5-(1-(Trifluoromethyl)cyclopropyl)dibenzothiophenium triflate | Synthetically Useful | High Regioselectivity | acs.org |
This table is interactive and allows for sorting and filtering of the data.
Aryl-substituted cyclopropanes are prevalent structural motifs in biologically active compounds. Palladium-catalyzed cross-coupling reactions are a powerful tool for their synthesis. The Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborate (B8364958) with aryl chlorides or triflates provides access to a wide variety of aryl cyclopropanes. organic-chemistry.org Similarly, the coupling of aryl bromides or triflates with cyclopropylmagnesium bromide, in the presence of zinc bromide, also yields cyclopropyl arenes in very good yields. organic-chemistry.org
Donor-acceptor cyclopropanes, which often feature an aryl donor group, are valuable synthetic intermediates. nih.gov A general method for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes has been developed via the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov Furthermore, rhodium-catalyzed enantioselective aryl C-H bond cyclopropylation has been achieved using hypervalent iodine reagents, representing a novel strategy for generating chiral aryl-substituted cyclopropanes. nih.gov
| Reaction Type | Coupling Partners | Catalyst System | Yield | Reference |
| Suzuki-Miyaura | Potassium cyclopropyltrifluoroborate + Aryl chlorides | Pd-based | Moderate to Excellent | organic-chemistry.org |
| Kumada-Corriu type | Cyclopropylmagnesium bromide + Aryl bromides/triflates | Pd/ZnBr₂ | Very Good | organic-chemistry.org |
| C-H Activation | Arenes + Styrenes + Hypervalent Iodine Reagents | Rh₂(S-PTTL)₄ | Up to 76% | nih.gov |
| Corey-Chaykovsky | 2-Hydroxychalcones + Trimethylsulfoxonium iodide | Base | Good | nih.gov |
This table is interactive and allows for sorting and filtering of the data.
Cyclopropane amino acids are conformationally constrained analogs of natural amino acids used to introduce rigidity into peptides, enhance biological activity, or act as enzyme inhibitors. google.comgoogle.com A common synthetic route involves the cyclopropanation of dehydroamino acids. One-pot methods using aryl and unsaturated diazo compounds generated in situ from tosylhydrazone salts have proven effective. nih.gov The stereochemical outcome of these reactions can often be controlled by the choice of conditions; thermal 1,3-dipolar cycloaddition tends to favor the E-isomer, while catalysis with meso-tetraphenylporphyrin iron chloride can predominantly yield the Z-isomer. nih.gov While direct use of cyclopropyl triflate is less common in these specific routes, its role as a potent electrophile makes it a candidate for the N- or O-cyclopropylation of amino acid derivatives or for constructing the cyclopropane ring through alternative disconnection strategies.
Late-Stage Functionalization Strategies in Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug lead, in the final steps of a synthesis. wikipedia.orgmpg.de This approach allows for the rapid generation of analogs to explore structure-activity relationships (SAR) without resorting to lengthy de novo synthesis. nih.govacs.org Cyclopropyl triflate and related reagents are well-suited for LSF due to their ability to introduce the valuable cyclopropyl motif under conditions that are often compatible with a wide range of functional groups.
The introduction of the cyclopropyl group can significantly alter a molecule's physicochemical properties, including its conformation, metabolic stability, and solubility. Radical-mediated C-H cyclopropylation has emerged as a particularly effective LSF strategy. researchgate.net For example, methods have been developed for the direct cyclopropylation of heterocycles, which are common cores in many pharmaceutical agents. nih.gov These reactions often proceed under mild conditions and tolerate the sensitive functional groups typically found in complex drug-like molecules. nih.gov The development of reagents that can be activated by photoredox catalysis has further expanded the scope and applicability of late-stage cyclopropylation, enabling the modification of previously inaccessible positions on a lead compound. nih.gov
Catalysis in Cyclopropyl Trifluoromethanesulfonate Chemistry
Transition Metal Catalysis
The inherent reactivity of cyclopropyl (B3062369) trifluoromethanesulfonate (B1224126), owing to the excellent leaving group ability of the triflate moiety and the unique electronic properties of the cyclopropyl ring, makes it a valuable substrate in a variety of transition metal-catalyzed reactions. These catalysts effectively harness the potential of this compound to forge new carbon-carbon and carbon-heteroatom bonds, as well as to initiate complex molecular rearrangements.
Palladium Catalysis in Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and while direct cross-coupling of cyclopropyl trifluoromethanesulfonate is not extensively documented, the reactivity of analogous systems provides significant insight into its potential. The triflate group is a well-established leaving group in numerous palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck reactions.
Research has demonstrated the successful Suzuki-Miyaura cross-coupling of potassium cyclopropyltrifluoroborates with a range of aryl and heteroaryl chlorides. This reaction, which proceeds in moderate to excellent yields, underscores the facility with which palladium catalysts can activate sp² C-Cl bonds for coupling with a cyclopropyl nucleophile. The use of air- and moisture-stable trifluoroborates in conjunction with palladium catalysts and specialized phosphine (B1218219) ligands has broadened the scope of installing cyclopropyl moieties onto aromatic systems.
In a related context, the palladium-catalyzed cross-coupling of tricyclopropylbismuth (B1255716) with aryl and heterocyclic halides and triflates has been shown to be a robust method for the formation of arylcyclopropanes. This reaction tolerates a wide array of functional groups and notably does not require anhydrous conditions, offering a practical alternative to other cyclopropylation methods.
The Stille coupling has also been employed with related substrates, for instance, the reaction between vinylcyclopropylstannanes and phenol (B47542) triflates, which provides a direct route to 1,2-phenylvinylcyclopropanes. Similarly, the Heck reaction, which classically involves the coupling of an unsaturated halide or triflate with an alkene, is a plausible pathway for the functionalization of this compound, although specific examples are not prevalent in the literature.
| Reaction Type | Cyclopropyl Reagent | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Potassium cyclopropyltrifluoroborate (B8364958) | Aryl/Heteroaryl Chlorides | Pd(OAc)₂ / XPhos or n-BuPAd₂ | Aryl/Heteroaryl cyclopropanes |
| Bismuth Cross-Coupling | Tricyclopropylbismuth | Aryl/Heteroaryl Halides/Triflates | Pd(PPh₃)₄ / K₂CO₃ | Aryl/Heteroaryl cyclopropanes |
| Stille | Vinylcyclopropylstannane | Phenol triflate | Pd(OAc)₂ / Ph₃As / CuI / LiCl | 1,2-Phenylvinylcyclopropanes |
Copper Catalysis in Allylation and Cyclopropanation Reactions
Copper catalysts have been utilized in reactions involving this compound and its derivatives, particularly in allylation reactions. While detailed mechanistic studies are limited, patent literature indicates the use of this compound in reaction mixtures containing copper(I) bromide for the synthesis of complex organic molecules.
A closely related and well-documented reaction is the copper-catalyzed allylation of amines using cyclopropyldiphenylsulfonium (B12995318) trifluoromethanesulfonate. In this transformation, the cyclopropyl group undergoes a ring-opening to form an allyl moiety, which then couples with a variety of primary and secondary aliphatic and aromatic amines. This process demonstrates good functional group tolerance and provides N-allylated products in good yields under mild conditions.
While the direct use of this compound as a cyclopropanating agent in copper-catalyzed reactions is not extensively reported, the general field of copper-catalyzed cyclopropanation is well-established, typically employing diazo compounds as carbene precursors. The potential for this compound to act as a cyclopropyl cation equivalent under copper catalysis remains an area for further investigation.
| Cyclopropyl Reagent | Substrate | Catalyst System | Product | Yield |
|---|---|---|---|---|
| Cyclopropyldiphenylsulfonium trifluoromethanesulfonate | Primary/Secondary Amines | CuBr / BOX-1 | N-allyl amines | Good |
Rhodium Catalysis in Carbene Transfer Reactions
Rhodium catalysts are renowned for their ability to mediate carbene transfer reactions, most notably in cyclopropanations involving diazo compounds. In the context of this compound, rhodium catalysis primarily facilitates ring-opening and ring-expansion reactions rather than direct carbene transfer from the cyclopropyl group.
Research has shown that Rh(I) catalysts can effectively catalyze the asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids. This reaction proceeds with high regioselectivity and enantioselectivity, leading to the formation of chiral homoallylic products. The mechanism is thought to involve the formation of an allyl-rhodium complex followed by reductive elimination to form a new carbon-carbon bond.
Furthermore, rhodium catalysts have been employed in the ring expansion of cyclopropanes to generate seven-membered rings through a 1,5 C–C bond migration. These transformations highlight the ability of rhodium to activate the strained C-C bonds of the cyclopropane (B1198618) ring, leading to skeletal rearrangements and the formation of more complex cyclic systems. While these are not classical carbene transfer reactions, they represent a significant facet of rhodium's interaction with cyclopropyl systems.
| Reaction Type | Substrate | Catalyst System | Product Type | Selectivity |
|---|---|---|---|---|
| Asymmetric Ring-Opening | Vinyl cyclopropanes | [Rh(cod)(OH)]₂ / Chiral bisphosphine ligand | Chiral homoallylic arenes | High regio- and enantioselectivity |
| Ring Expansion | Substituted cyclopropanes | [{Rh(CO)₂Cl}₂] | Seven-membered rings | Dependent on substrate stereochemistry |
Nickel Catalysis in Reductive Cross-Coupling and Cyclopropanation
Nickel catalysis offers a cost-effective and highly reactive platform for a variety of organic transformations. Although specific examples of reductive cross-coupling or cyclopropanation involving this compound are not well-documented in the reviewed literature, the known reactivity of nickel catalysts with triflates and in cyclopropanation reactions provides a basis for potential applications.
Nickel-catalyzed reductive cross-coupling reactions are powerful methods for the formation of C-C bonds, often employing aryl and alkyl halides or triflates as electrophilic partners. These reactions typically involve a Ni(0)/Ni(II) or a related catalytic cycle and are capable of coupling a wide range of substrates. The C-O bond of the triflate group in this compound is a plausible site for oxidative addition to a low-valent nickel center, which could then be followed by transmetalation and reductive elimination to afford cross-coupled products.
In the realm of cyclopropanation, nickel catalysts have been shown to be effective in reactions using reagents such as diiodomethane (B129776) with diethylzinc, or lithiomethyltrimethylammonium triflate. These methods typically proceed through the formation of a nickel-carbene intermediate which then reacts with an alkene. The potential for this compound to participate in nickel-catalyzed reactions remains a promising area for future research.
Bismuth Catalysis in Rearrangement Reactions
Bismuth(III) triflate is a commercially available, air- and moisture-stable Lewis acid that has found utility in catalyzing a variety of organic reactions, including rearrangements. While direct evidence for the bismuth-catalyzed rearrangement of this compound is sparse, the established ability of Bi(OTf)₃ to promote reactions proceeding through carbocationic intermediates suggests its potential in this context.
The solvolysis of cyclopropylcarbinyl systems, which can be generated from precursors like this compound upon departure of the leaving group, is known to produce cyclopropylcarbinyl cations. These cations are prone to undergo skeletal rearrangements. Bismuth(III) triflate, as a potent Lewis acid, could facilitate the formation of such a cation from this compound, thereby initiating a rearrangement cascade.
Furthermore, bismuth compounds have been explored in other contexts involving cyclopropanes. For example, tricyclopropylbismuth has been used in palladium-catalyzed cross-coupling reactions, demonstrating the stability and reactivity of the cyclopropyl-bismuth bond. More recently, low-valent bismuth complexes have been shown to catalyze the reductive cyclopropanation of double bonds under photocatalytic conditions.
| Reaction Type | Catalyst/Reagent | Substrate | Key Feature |
|---|---|---|---|
| Nazarov Reaction | Bi(OTf)₃ | Aryl vinyl ketones | Lewis acid catalysis of electrocyclization |
| Reductive Cyclopropanation | Low-valent Bi complex | Alkenes / CH₂I₂ | Photocatalytic radical process |
| Cross-Coupling | Tricyclopropylbismuth | Aryl triflates | Transfer of cyclopropyl group |
Indium Catalysis in Stereoselective Rearrangements
Indium(III) triflate has emerged as a highly effective catalyst for promoting the stereoselective rearrangement of cyclopropylcarbinyl systems. This reactivity provides a strong precedent for the potential transformations of this compound under similar conditions.
A notable example is the indium triflate-catalyzed rearrangement of aryl-substituted cyclopropyl carbinols. rsc.orgresearchgate.netresearchgate.net This reaction proceeds under mild conditions, often with sonication, to produce conjugated all-trans-butadienes in high yields. rsc.org The proposed mechanism involves the coordination of the indium Lewis acid to the hydroxyl group, facilitating its departure and the formation of a cyclopropylcarbinyl cation. rsc.org This cation then undergoes a stereoselective ring-opening to yield the diene product. rsc.org
Given that this compound possesses an excellent leaving group, it is highly plausible that it would undergo a similar indium-catalyzed ionization to form the corresponding cyclopropylcarbinyl cation, which would then be susceptible to rearrangement. This pathway offers a potentially powerful method for the stereoselective synthesis of complex acyclic structures from readily available cyclopropyl precursors.
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Aryl-substituted cyclopropyl carbinols | In(OTf)₃ (10 mol%) | Dichloromethane, Sonication, 25-45 min | 1,4-Disubstituted 1,3-butadienes | 80-95% rsc.org |
Silver Catalysis in Cyclopropyl Carbinol Rearrangements and Heterocyclization
Silver triflate (AgOTf) has proven to be an effective catalyst for the rearrangement of cyclopropyl carbinols, enabling the synthesis of various heterocyclic compounds. The synergy between the silver(I) cation, a soft Lewis acid that activates strained rings and π-systems, and the non-coordinating triflate anion is crucial for these transformations.
One notable application is the AgOTf-catalyzed rearrangement of 2-[cyclopropyl(hydroxy)methyl]phenols. This reaction provides an efficient route to synthesize benzo[b]oxepines and 2H-chromenes. The reaction proceeds through a cyclopropyl carbinol rearrangement mechanism. The silver(I) ion coordinates to the hydroxyl group, facilitating its departure and the subsequent ring-opening of the cyclopropane ring to form a homoallylic cation. This intermediate can then undergo intramolecular cyclization with the phenolic oxygen to yield the heterocyclic products. The product selectivity between the seven-membered benzo[b]oxepine and the six-membered 2H-chromene can often be controlled by adjusting the reaction time.
In other instances, silver catalysis is employed in the direct conversion of epoxides into cyclopropanes using N-triftosylhydrazones as carbene precursors. nih.gov This tandem deoxygenation/[2+1] cycloaddition strategy, while not directly involving this compound as a starting material, highlights silver's role in forming cyclopropane rings, which could be precursors to the title compound. nih.gov Silver catalysts, particularly those with bulky ligands, are also used in various other transformations, including aziridination and C-H insertion reactions. marquette.edu
Iron and Cobalt Catalysis in Cyclopropanation and Radical Processes
Earth-abundant and low-toxicity metals like iron and cobalt have emerged as powerful catalysts for cyclopropanation and various radical reactions involving cyclopropane derivatives. These metals can access multiple oxidation states, making them suitable for both two-electron and single-electron transfer pathways.
Iron Catalysis: Iron complexes, particularly those with porphyrin-type ligands, are highly effective catalysts for carbene transfer reactions to form cyclopropanes. researchgate.net Iron(III)-based metalloradical catalysis has been successfully applied to the asymmetric cyclopropanation of alkenes with α-trifluoromethyldiazomethane, yielding trifluoromethyl-substituted cyclopropanes with excellent diastereoselectivities and enantioselectivities. nih.gov The mechanism is proposed to proceed through a stepwise radical pathway involving α- and γ-Fe(IV)-alkyl radical intermediates. nih.gov This methodology provides a direct route to valuable trifluoromethyl-functionalized cyclopropanes. nih.gov Furthermore, simple iron salts like FeCl₂ can catalyze the cyclopropanation of a wide range of unactivated alkenes using aliphatic aldehydes as carbene precursors, demonstrating the versatility of iron catalysts in accessing structurally diverse cyclopropanes. nih.gov
Table 1: Examples of Iron-Catalyzed Cyclopropanation Reactions
| Catalyst System | Alkene Substrate | Carbene Precursor | Product Type | Selectivity |
|---|---|---|---|---|
| [Fe(P3)Cl] | Styrenes | α-trifluoromethyldiazomethane | Trifluoromethyl-cyclopropane | High diastereo- and enantioselectivity nih.gov |
| FeCl₂ | Unactivated Alkenes | Aliphatic Aldehydes | Alkyl-substituted cyclopropane | Broad scope, good yields nih.gov |
Cobalt Catalysis: Cobalt complexes are renowned for their ability to mediate radical processes. Cobalt(II) complexes of porphyrins have been established as effective metalloradical catalysts for asymmetric cyclopropanation reactions. researchgate.net These reactions proceed through a stepwise radical mechanism, offering distinct reactivity and selectivity profiles compared to traditional closed-shell metal catalysts like rhodium and copper. researchgate.net Cobaloxime-based catalysts, which are mimics of vitamin B12, have also been shown to efficiently catalyze the cyclopropanation of olefins with diazoacetates via a metalloradical process, yielding products with high stereoselectivity under mild conditions. chemrxiv.org Beyond cyclopropanation, cobalt catalysts are utilized in radical-mediated C-C bond cleavage of strained rings like alkylidenecyclopropanes, generating homoallyl radicals that can participate in subsequent C-H functionalization reactions. nih.gov
Gold Catalysis in Cascade Reactions
Homogeneous gold catalysis, typically involving Au(I) complexes, has become a powerful tool for activating alkynes, allenes, and strained ring systems, enabling complex cascade reactions. In the context of cyclopropane chemistry, gold catalysts facilitate transformations that often proceed through cyclopropyl gold carbene-like intermediates. acs.org
Gold(I) catalysts are particularly effective in the cycloisomerization of 1,n-enynes. The electrophilic gold catalyst activates the alkyne moiety, which is then attacked by the tethered alkene in an intramolecular fashion. This process generates a highly reactive cyclopropyl gold(I) carbene intermediate. acs.org This versatile intermediate can undergo a variety of subsequent transformations, including reaction with nucleophiles, skeletal rearrangements, or further cyclopropanation with another alkene, leading to the rapid construction of complex molecular scaffolds. acs.org
Cascade reactions initiated by gold catalysis can also form fused cyclopropane systems. For instance, a gold-catalyzed reaction of phenylene-tethered allenynes can lead to the formation of cyclopropa[b]benzofuran derivatives. researchgate.netnih.gov The reaction is believed to proceed via nucleophilic attack of the alkyne on the gold-activated allene, forming a vinyl cation intermediate that subsequently undergoes cyclopropanation. researchgate.netnih.gov These cascade processes demonstrate the ability of gold catalysts to orchestrate multiple bond-forming events in a single operation, providing efficient access to intricate polycyclic structures containing cyclopropane rings. rsc.orgresearchgate.net
Lewis Acid Catalysis Beyond Transition Metals
Lewis acids derived from main group elements and lanthanides play a significant role in promoting reactions involving this compound and related species. wikipedia.org These catalysts function by activating substrates, typically through coordination to a Lewis basic site, thereby facilitating bond cleavage or nucleophilic attack. youtube.com
Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃) and Dysprosium(III) triflate (Dy(OTf)₃), are particularly effective water-tolerant Lewis acids. nih.gov Their catalytic activity stems from their high oxophilicity, allowing them to activate carbonyl compounds and other oxygen-containing functional groups. nih.gov In reactions involving cyclopropane derivatives, these Lewis acids can promote ring-opening transformations. For example, the selective cyclopropane ring-opening in certain diterpene derivatives can be achieved using Lewis acid catalysis, leading to rearranged molecular skeletons. scilit.com
The mechanism of Lewis acid catalysis often involves the coordination of the Lewis acid to the triflate group or another Lewis basic site in the substrate. This coordination polarizes the C-O bond, making the cyclopropyl carbon more electrophilic and susceptible to nucleophilic attack or rearrangement. In multistep cascade reactions, a single chiral Lewis acid can catalyze a sequence of transformations, such as the dimerization of β,γ-unsaturated α-keto esters to form macrocyclic dilactones, showcasing the power of this catalytic strategy in complex molecule synthesis. nih.gov
Table 2: Selected Lewis Acids in Cyclopropane Chemistry
| Lewis Acid | Substrate Type | Transformation | Reference |
|---|---|---|---|
| Lanthanide Triflates | Ingol Diterpenes | Selective Ring-Opening | scilit.com |
| Cu(OTf)₂/BOX Ligand | β,γ-Unsaturated α-keto esters | Asymmetric Cascade Dimerization | nih.gov |
Organocatalysis in Cyclopropanation
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a cornerstone of asymmetric synthesis. In the realm of cyclopropane chemistry, organocatalysis offers powerful methods for the enantioselective construction of cyclopropane rings. rsc.org These methods typically involve the activation of either the nucleophile or the electrophile through the formation of transient, reactive intermediates with the catalyst.
A prominent strategy is aminocatalysis, where chiral secondary amines react with α,β-unsaturated aldehydes to form transient iminium ions. princeton.edu This activation lowers the LUMO of the enal, making it more susceptible to nucleophilic attack by a stabilized ylide or a similar C1-synthon. Subsequent intramolecular cyclization and catalyst regeneration furnish the chiral cyclopropane product. princeton.edunih.gov A concept termed "directed electrostatic activation" has been proposed for a class of iminium catalysts, where the catalyst framework directs the approach of the nucleophile through electrostatic interactions, leading to high levels of stereocontrol. nih.gov
Another approach involves the enamine-based activation of cyclopropylacetaldehydes. nih.gov Here, the organocatalyst forms an enamine with the aldehyde, and orbital interactions between the enamine π-system and the cyclopropane σ*-orbitals activate the ring, enabling novel transformations such as highly stereoselective cyclobutane (B1203170) formation. nih.gov Continuous-flow processes using solid-supported diarylprolinol catalysts have also been developed for the enantioselective cyclopropanation of α,β-unsaturated aldehydes, demonstrating the practical utility and robustness of organocatalytic methods. acs.org
Photocatalysis in Cyclopropyl Transformations
Visible-light photocatalysis has revolutionized organic synthesis by providing mild and sustainable methods for generating reactive intermediates. rsc.org In the chemistry of cyclopropanes, photocatalysis enables a range of transformations, including their synthesis and ring-opening reactions. researchgate.net
Photocatalytic methods have been developed for the redox-neutral cyclopropanation of olefins. acs.org Using an organic photocatalyst and visible light, a bench-stable bifunctional silicate (B1173343) reagent can be activated to cyclopropanate a wide array of olefins with high functional group tolerance. acs.org Mechanistic studies suggest that this reaction proceeds via a rapid anionic 3-exo-tet ring closure. acs.org Another innovative approach involves the self-sensitized stereoselective photodecarboxylation of N-hydroxyphthalimide esters in the presence of benzothiazolines and an olefin. nih.govchemrxiv.org This catalyst-free system relies on the formation of an electron donor-acceptor (EDA) complex that is activated by visible light, with the benzothiazoline (B1199338) playing multiple roles as a photoreductant, a hydrogen-atom donor, and a Brønsted acid to afford cis-cyclopropanes enantioselectively. nih.govchemrxiv.org
Theoretical and Computational Chemistry of Cyclopropyl Trifluoromethanesulfonate Systems
Mechanistic Elucidation through Computational Modeling
Computational modeling serves as a powerful tool for elucidating the complex reaction mechanisms of strained ring systems such as those involving cyclopropyl (B3062369) derivatives. While specific computational studies focused exclusively on cyclopropyl trifluoromethanesulfonate (B1224126) are not extensively detailed in the available literature, the principles of such investigations can be inferred from studies on analogous cyclopropyl systems. rsc.org
Theoretical investigations into the reactions of cyclopropyl compounds often involve mapping the potential energy surface to identify the most plausible reaction pathways. These models are crucial for understanding mechanisms like ring-opening reactions, which can be initiated through various catalytic or thermal means. For instance, in phosphine-catalyzed ring-opening reactions of cyclopropyl ketones, computational results have demonstrated that the most favorable pathway involves a sequence of nucleophilic substitution to open the three-membered ring, followed by intramolecular additions and rearrangements. rsc.org Such computational approaches allow for a detailed step-by-step visualization of the reaction, providing insights that are often difficult to obtain through experimental means alone.
Characterization and Prediction of Reaction Intermediates and Transition States
A significant advantage of computational chemistry is its ability to characterize and predict the structures and energies of transient species like reaction intermediates and transition states. acs.org These fleeting structures are often impossible to observe directly in experiments but are fundamental to understanding a reaction's mechanism and kinetics.
Computational studies on reactions involving cyclopropanes often focus on locating the transition state structures associated with key steps, such as the ring-opening or cycloaddition. For instance, in rhodium-catalyzed cyclopropanations, DFT calculations can identify the various possible transition states leading to different stereoisomers. acs.org The relative energies of these transition states can then be used to predict the enantiomeric excess of the product, often with results that show good agreement with experimental findings. acs.org Distortion-interaction analysis is a specific computational tool used to break down the activation energy of a transition state into components, revealing the energetic cost of distorting the reactants into their transition state geometries and the stabilizing interactions between them. acs.org
Below is an example of a data table format that could be used to present findings from such a computational study, illustrating the type of data generated.
| Transition State | Relative Energy (kcal/mol) | Key Interatomic Distances (Å) | Diastereomer Formed |
| TS1 | 6.7 | C-C: 2.15, C-Rh: 2.08 | (R,R) |
| TS2 | 0.0 | C-C: 2.12, C-Rh: 2.07 | (S,S) - Major |
| TS3 | 5.0 | C-C: 2.18, C-Rh: 2.10 | (R,S) - Minor |
| TS4 | 3.1 | C-C: 2.16, C-Rh: 2.09 | (S,R) - Minor |
Note: The data in this table is hypothetical and serves to illustrate the output of a typical DFT study on transition states.
Investigation of Radical and Ionic Pathways
Computational chemistry is frequently used to discern whether a reaction proceeds through a radical or an ionic pathway, as this has profound implications for the reaction's outcome and scope. Mechanistic studies often involve calculating the energy profiles for both potential pathways to determine which is more favorable. acs.org
For many organic reactions, DFT computational analysis can provide strong evidence for the involvement of radical intermediates. acs.org For example, mechanistic studies on certain olefin cyclizations have used DFT to demonstrate the favorability of a radical pathway. acs.org In the context of cyclopropyl systems, the high ring strain can facilitate homolytic cleavage to form radical intermediates under certain conditions, or heterolytic cleavage to form cations, especially with a good leaving group like trifluoromethanesulfonate. A computational investigation would compare the activation barriers for both the homolytic (radical) and heterolytic (ionic) cleavage of the C-O bond in cyclopropyl trifluoromethanesulfonate, as well as subsequent reaction steps, to predict the dominant mechanism under various conditions.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Cyclopropyl (B3062369) Trifluoromethanesulfonate (B1224126) Chemistry
The high reactivity of cyclopropyl trifluoromethanesulfonate makes it an ideal substrate for a variety of catalytic cross-coupling reactions, which are central to modern organic synthesis. Research is increasingly focused on developing more robust, efficient, and selective catalysts to harness its synthetic potential.
A primary area of development is in palladium-catalyzed cross-coupling reactions. While aryl triflates are well-established substrates, the use of alkyl triflates like this compound is a growing field. Reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds, and the Buchwald-Hartwig amination, for carbon-nitrogen bond formation, are critical. wikipedia.orgorganic-chemistry.org Future catalyst systems are being designed to overcome the challenges associated with C(sp³)-hybridized electrophiles. Innovations in ligand design, such as the use of sterically hindered biaryl phosphine (B1218219) ligands (e.g., XPhos), have proven effective for coupling other cyclopropyl-boron reagents with aryl chlorides and are directly applicable to reactions involving cyclopropyl triflate. nih.govorganic-chemistry.org
Another promising frontier is the use of alternative metal catalysts. While palladium dominates the field, catalysts based on nickel, copper, and bismuth are emerging as viable alternatives. For instance, palladium-catalyzed cross-coupling of tricyclopropylbismuth (B1255716) with aryl triflates has been demonstrated to tolerate numerous functional groups and does not require anhydrous conditions, offering a practical method for cyclopropylation. organic-chemistry.org Future research will likely explore the direct use of this compound in similar systems, aiming to improve cost-effectiveness and expand the reaction scope.
Photocatalysis also represents a significant emerging avenue. Light-mediated reactions can often proceed under milder conditions than traditional thermal methods. The development of photocatalytic systems capable of activating the strong carbon-oxygen bond of cyclopropyl triflate could enable novel transformations that are currently inaccessible, leading to new ways of incorporating the valuable cyclopropyl motif.
Table 1: Comparison of Catalytic Systems for Cyclopropyl Group Installation
| Catalytic System | Reaction Type | Key Advantages | Emerging Research Focus |
|---|---|---|---|
| Palladium/Phosphine Ligands (e.g., XPhos) | Suzuki, Buchwald-Hartwig | High efficiency, broad functional group tolerance | Catalysts for C(sp³)-C(sp²) and C(sp³)-C(sp³) coupling |
| Palladium/Tricyclopropylbismuth | Suzuki-type Coupling | Mild, water-tolerant conditions | Expanding the scope of transferable alkyl groups |
| Nickel Catalysts | Kumada-type Coupling | More active for chloride substrates, lower cost | Ligand design for improved stability and selectivity |
| Photoredox Catalysis | Radical-mediated couplings | Extremely mild conditions, unique reactivity | Activation of C-O bonds in alkyl triflates |
Integration with Sustainable and Green Chemistry Methodologies
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the synthesis and application of chemical reagents. researchgate.net For this compound, this involves innovations in both its synthesis and its use in subsequent reactions.
Traditionally, triflates are synthesized using triflic anhydride (B1165640), often with amine bases in chlorinated solvents. organic-chemistry.org Emerging research focuses on greener alternatives. One approach involves conducting the synthesis under biphasic aqueous conditions, which eliminates the need for amine bases and allows for simple product isolation through phase separation, reducing solvent waste. organic-chemistry.org Another sustainable strategy employs polymer-bound bases, such as poly(4-vinylpyridine), which can be easily removed by filtration, simplifying purification and minimizing liquid waste streams. researchgate.netrsc.org
Furthermore, the development of biocatalytic methods for creating the cyclopropane (B1198618) ring itself represents a major advance in green chemistry. researchgate.net Engineered enzymes, including variants of myoglobin (B1173299) and nitric oxide dioxygenase, can catalyze cyclopropanation reactions with high stereoselectivity, avoiding the need for potentially explosive diazo reagents and expensive, toxic heavy metal catalysts. nsf.govnih.govwpmucdn.com This enzymatic approach can produce chiral cyclopropane precursors that can then be converted to the corresponding triflate, integrating a green step at the beginning of the synthetic sequence.
The use of metal triflates, such as those of gallium(III) or scandium(III), as recyclable, water-tolerant Lewis acid catalysts in other reactions also aligns with green chemistry principles. researchgate.net While this compound is a reagent rather than a catalyst, the broader trend towards using triflate-based compounds in sustainable processes underscores the functional group's compatibility with modern, environmentally conscious chemistry.
Broader Applications in Complex Natural Product Synthesis and Pharmaceutical Innovation
The cyclopropyl group is a "privileged" motif in medicinal chemistry. Its rigid, three-dimensional structure can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets. acs.org Furthermore, the cyclopropyl group often increases metabolic stability by blocking sites susceptible to enzymatic oxidation, a crucial property for drug candidates. nih.gov Consequently, this compound is an increasingly important building block for introducing this valuable group into complex molecules.
In the synthesis of natural products and their analogues, this compound serves as a potent electrophile for installing the cyclopropyl ring. acs.org Its high reactivity, driven by the triflate leaving group, makes it suitable for late-stage functionalization, where mild reaction conditions are essential to avoid degrading a complex molecular scaffold. Catalytic cross-coupling reactions, as discussed previously, are the primary methods for this application, enabling the precise and efficient formation of C-C, C-N, and C-O bonds. wikipedia.orgorganic-chemistry.org
The future of pharmaceutical innovation will see expanded use of this compound and related reagents to create novel drug candidates. The ability to couple the cyclopropyl group to a wide range of aryl and heteroaryl cores is particularly important, as these structures are ubiquitous in pharmaceuticals. organic-chemistry.org By leveraging advanced catalytic systems, medicinal chemists can rapidly generate libraries of complex, cyclopropane-containing molecules for biological screening, accelerating the drug discovery process. The development of methods for stereospecific coupling further enhances this potential, allowing for the synthesis of single-enantiomer drugs with improved efficacy and safety profiles. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing cyclopropyl trifluoromethanesulfonate, and how can reaction efficiency be optimized?
- This compound is synthesized via nucleophilic substitution, often using cyclopropanol derivatives and trifluoromethanesulfonic anhydride. Key parameters include:
- Solvent selection : Tetrahydrofuran (THF) is preferred for its ability to dissolve polar intermediates and stabilize reactive species .
- Base choice : Triethylamine (Et₃N) neutralizes HCl byproducts, preventing side reactions .
- Reaction monitoring : Thin-layer chromatography (TLC) ensures reaction completion and identifies byproducts .
- Optimization : Extended reaction times (e.g., 72 hours) and low temperatures (−78°C to 0°C) improve yield by minimizing decomposition of the triflyl group.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Cyclopropyl protons appear as upfield doublets (δ 0.5–1.5 ppm) due to ring strain; triflate signals (CF₃SO₃⁻) are observed near δ 120 ppm in ¹⁹F NMR .
- X-ray crystallography : Resolves spatial arrangements of the cyclopropyl ring and triflate group, critical for confirming stereochemical integrity .
- GC-MS : Detects purity (>93%) and identifies volatile impurities, such as residual solvents or decomposition products .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Drug design : The cyclopropyl ring enhances metabolic stability and receptor affinity, while the triflate group acts as a leaving group in nucleophilic substitutions to generate cyclopropane-containing drug candidates (e.g., protease inhibitors or kinase modulators) .
- Targeted therapies : Used to introduce cyclopropyl moieties into molecules targeting infectious diseases (e.g., HCV NS3/4A protease) or cardiovascular conditions (e.g., HMGCR inhibitors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields or purity when synthesizing this compound?
- Contradiction analysis :
- Impurity profiling : Use GC-MS or HPLC to identify side products (e.g., cyclopropanol or triflic acid residues) .
- Reaction conditions : Adjust stoichiometry (e.g., 1:1.2 molar ratio of cyclopropanol to triflic anhydride) to reduce unreacted starting materials .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (8:2) isolates the product with >95% purity .
Q. What advanced safety protocols should be implemented given the limited toxicological data on this compound?
- PPE : Use nitrile gloves, chemical goggles, and fume hoods to prevent exposure to corrosive triflic acid byproducts .
- Storage : Store under argon at −20°C in flame-resistant cabinets to avoid moisture-induced decomposition or exothermic reactions .
- Waste disposal : Neutralize residual triflate with aqueous sodium bicarbonate before disposal .
Q. What strategies enhance the stability of this compound during long-term storage?
- Anhydrous conditions : Use molecular sieves (3Å) in storage vials to absorb trace moisture .
- Inert atmosphere : Purge containers with nitrogen or argon to prevent oxidation of the cyclopropyl ring .
- Avoid light : Store in amber glass to prevent photodegradation of the triflate group .
Q. How does this compound compare to other triflate derivatives in facilitating cyclopropane ring formation?
- Reactivity : Cyclopropyl triflate’s strained ring increases electrophilicity, enabling faster SN2 reactions compared to linear alkyl triflates (e.g., methyl triflate) .
- Steric effects : The cyclopropyl group’s rigidity minimizes steric hindrance, allowing efficient coupling with bulky nucleophiles (e.g., arylboronic acids) .
Q. What methodologies assess the compound's potential in antimicrobial or anticancer agents?
- In vitro assays :
- Antimicrobial : Broth microdilution tests (MIC ≤ 2 µg/mL) against Gram-negative bacteria (e.g., E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
